2-Bromo-4,5-dihydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHKKMRNIFLPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462296 | |
| Record name | Benzaldehyde, 2-bromo-4,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-99-0 | |
| Record name | Benzaldehyde, 2-bromo-4,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Bromo-4,5-dihydroxybenzaldehyde from Veratraldehyde: A Comprehensive Technical Guide
Executive Summary
The synthesis of 2-bromo-4,5-dihydroxybenzaldehyde from veratraldehyde (3,4-dimethoxybenzaldehyde) is a critical two-step transformation frequently employed in the development of pharmaceuticals, including GPR35 agonists, DHICA (5,6-dihydroxyindole-2-carboxylic acid) analogues, and galantamine derivatives[1][2]. This guide provides an in-depth mechanistic rationale and field-proven protocols for executing this synthesis. The sequence involves a highly regioselective electrophilic aromatic bromination followed by a robust global ether cleavage (demethylation).
By understanding the underlying causality of the reagent selection, thermal control, and stoichiometric ratios, chemists can ensure high-fidelity scale-up and reproducibility in their synthetic workflows.
Retrosynthetic Strategy and Mechanistic Rationale
The target molecule, 2-bromo-4,5-dihydroxybenzaldehyde, features a densely functionalized tetrasubstituted aromatic ring. The most efficient synthetic route leverages the pre-existing oxygenation pattern of commercially available veratraldehyde.
Caption: Two-step synthetic workflow from veratraldehyde to 2-bromo-4,5-dihydroxybenzaldehyde.
Step 1: Regioselective Bromination
The bromination of veratraldehyde is governed by the competing electronic effects of its substituents. The formyl group (-CHO) is strongly electron-withdrawing and meta-directing (deactivating). Conversely, the two methoxy groups (-OCH₃) are strongly electron-donating via resonance (+M effect) and are ortho/para-directing (activating). The synergistic activating effect of the C3 and C4 methoxy groups dominates the aromatic system. Consequently, electrophilic attack by molecular bromine (Br₂) occurs almost exclusively at the C6 position (which becomes the C2 position in the product's IUPAC nomenclature), yielding 2-bromo-4,5-dimethoxybenzaldehyde [3][4].
Step 2: Global Demethylation
Cleaving the robust aryl methyl ether bonds requires strong Lewis acidic conditions. While reagents like aluminum triiodide (AlI₃) with carbodiimide or DMSO scavengers have been reported to yield 2-bromo-4,5-dihydroxybenzaldehyde (approx. 61% yield)[5][6], Boron tribromide (BBr₃) remains the gold standard in medicinal chemistry for complete, global demethylation[7]. BBr₃ is highly oxophilic; it coordinates to the ether oxygen, forming a Lewis acid-base complex that weakens the oxygen-carbon (methyl) bond, facilitating an S_N2 attack by the liberated bromide ion.
Caption: Mechanistic pathway of BBr3-mediated aryl methyl ether cleavage.
Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring) and specific quenching rationales are included to ensure scientific integrity.
Protocol A: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
Standard Method: Bromine in Methanol[8]
Rationale: Methanol acts as a polar protic solvent that stabilizes the Wheland intermediate during electrophilic aromatic substitution. The reaction is initiated at 0 °C to suppress the oxidation of the aldehyde to a carboxylic acid.
Reagents:
-
Veratraldehyde (3,4-dimethoxybenzaldehyde): 1.0 equivalent
-
Bromine (Br₂): 1.1 equivalents
-
Methanol (MeOH): 0.3 M relative to substrate
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with veratraldehyde (1.0 equiv.) and dissolve in methanol.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Dissolve Br₂ (1.1 equiv.) in a small volume of methanol. Add this solution dropwise to the reaction flask over 30 minutes. Causality: Dropwise addition prevents localized heating and suppresses polybromination.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexanes/EtOAc, 3:1) until the starting material is fully consumed.
-
Quenching: Dilute the mixture with ice-cold water. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the characteristic red/brown color of unreacted bromine dissipates. Causality: NaHSO₃ reduces toxic, reactive Br₂ to benign bromide (Br⁻).
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water and a minimal amount of cold 70% aqueous methanol.
-
Drying: Dry the pale yellow/white solid in a vacuum oven at 45 °C overnight. (Expected Yield: 85–92%).
Alternative Green Protocol: For scale-up, an in situ bromination using KBrO₃ (0.33 equiv.) and HBr (47% aq.) in glacial acetic acid can be utilized to avoid handling liquid bromine, yielding the product in ~82% yield[3][9].
Protocol B: Synthesis of 2-Bromo-4,5-dihydroxybenzaldehyde
Standard Method: BBr₃ Demethylation[7]
Rationale: Because the substrate contains two methoxy groups and an aldehyde (which also coordinates Lewis acids), a significant excess of BBr₃ is required. The reaction is highly exothermic upon addition; thus, strict cryogenic control (-78 °C) is mandatory to prevent decomposition.
Reagents:
-
2-Bromo-4,5-dimethoxybenzaldehyde: 1.0 equivalent
-
Boron tribromide (BBr₃, 1.0 M in CH₂Cl₂): 4.0 equivalents
-
Anhydrous Dichloromethane (CH₂Cl₂): 0.1 M relative to substrate
Step-by-Step Procedure:
-
Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1.0 equiv.) in anhydrous CH₂Cl₂.
-
Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.
-
Addition: Slowly add BBr₃ (4.0 equiv.) dropwise via syringe. Causality: The initial Lewis acid-base complexation is violently exothermic. Rapid addition will cause localized boiling of DCM and substrate degradation.
-
Cleavage: Maintain at -78 °C for 1 hour, then remove the cooling bath. Allow the reaction to warm to room temperature and stir for 16–18 hours. The mixture typically becomes a dark, heterogeneous suspension as the aryl borate complexes precipitate.
-
Quenching (Critical Step): Re-cool the flask to 0 °C. Extremely slowly add methanol dropwise to quench unreacted BBr₃, followed by water. Causality: BBr₃ reacts explosively with protic solvents, generating HBr gas. Methanol is preferred for the initial quench as it forms volatile trimethyl borate, facilitating boron removal.
-
Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from pure DCM to DCM/MeOH 95:5) to afford the pure 2-bromo-4,5-dihydroxybenzaldehyde as a yellow solid. (Expected Yield: 75–85%).
Quantitative Data Summary
The following table summarizes the key metrics, reagent stoichiometries, and expected outcomes for the two-step synthesis.
| Reaction Step | Starting Material | Key Reagents (Equiv.) | Solvent | Temp / Time | Expected Yield | Product Appearance |
| 1. Bromination | Veratraldehyde | Br₂ (1.1) | MeOH | 0 °C → RT / 3 h | 85–92% | Pale yellow/white solid |
| 1. Bromination (Alt) | Veratraldehyde | KBrO₃ (0.33), HBr | AcOH | RT / 45 min | ~82%[9] | Gray-white solid |
| 2. Demethylation | 2-Bromo-4,5-dimethoxybenzaldehyde | BBr₃ (4.0) | Anhydrous CH₂Cl₂ | -78 °C → RT / 18 h | 75–85% | Yellow solid |
| 2. Demethylation (Alt) | 2-Bromo-4,5-dimethoxybenzaldehyde | AlI₃ (1.1), Carbodiimide | MeCN | 80 °C / 18 h | ~61%[6] | Yellow solid |
Analytical Characterization
To validate the integrity of the final product (2-bromo-4,5-dihydroxybenzaldehyde), the following spectroscopic markers should be confirmed[5][10]:
-
¹H NMR (400 MHz, DMSO-d₆):
- 10.21 (br s, 2H, -OH) — Confirms successful global demethylation (disappearance of -OCH₃ singlets at ~3.8-3.9 ppm).
- 9.95 (s, 1H, -CHO) — Confirms the aldehyde group remains intact.
-
7.25 (s, 1H, Ar-H) and
7.05 (s, 1H, Ar-H) — Para-oriented aromatic protons confirm the regiochemistry of the initial bromination.
-
Mass Spectrometry (ESI-MS): Expected molecular ion [M-H]⁻ at m/z 215 / 217 (1:1 isotopic ratio indicative of the presence of one bromine atom).
References
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. Retrieved from[Link]
-
Zhao, J., et al. (2010). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. PubMed Central (NIH). Retrieved from[Link]
-
Zenger, C. (2023). Total synthesis of fluorenones, 4-azafluorenones and related natural products. Elektronische Hochschulschriften der LMU München. Retrieved from[Link]
-
DrugFuture. (n.d.). Galanthamine hydrobromide Synthetic Routes. Drug Synthesis Database. Retrieved from [Link]
-
ResearchGate. (2023). Finding a novel Chalcone-Cinnamic acid Chimeric compound with antiproliferative activity. Retrieved from[Link]
Sources
- 1. Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galanthamine hydrobromide, Galantamine hydrobromide, R-113675, GP-37267, Reminyl, Nivalin-药物合成数据库 [drugfuture.com]
- 3. sunankalijaga.org [sunankalijaga.org]
- 4. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
- 5. CN106866377A - A kind of ether bond rupture method of phenyl alkyl ether - Google Patents [patents.google.com]
- 6. Carbodiimides as Acid Scavengers in Aluminum Triiodide Induced Cleavage of Alkyl Aryl Ethers - Lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. sunankalijaga.org [sunankalijaga.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Guide: Structural Analysis & Characterization of 2-Bromo-4,5-dihydroxybenzaldehyde
Executive Summary & Chemical Identity
2-Bromo-4,5-dihydroxybenzaldehyde (CAS: 4815-99-0), often referred to in literature as 6-bromoprotocatechualdehyde , represents a critical pharmacophore in medicinal chemistry. Its structural uniqueness lies in the combination of a reactive aldehyde handle, a redox-active catechol moiety, and a bromine substituent that offers steric bulk and a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide provides a definitive protocol for the synthesis, purification, and structural validation of this compound. Special emphasis is placed on distinguishing this specific isomer from its regioisomers (e.g., 5-bromo-3,4-dihydroxybenzaldehyde) using high-resolution NMR spectroscopy.
Key Chemical Properties
| Property | Specification |
| IUPAC Name | 2-Bromo-4,5-dihydroxybenzaldehyde |
| Common Synonyms | 6-Bromoprotocatechualdehyde; 6-Bromo-3,4-dihydroxybenzaldehyde |
| CAS Number | 4815-99-0 |
| Molecular Formula | C₇H₅BrO₃ |
| Molecular Weight | 217.02 g/mol |
| Appearance | Off-white to pale grey crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in H₂O, CHCl₃ |
| Melting Point | 148–152 °C (Decomposes) |
Synthesis & Purification Strategy
The "High-Fidelity" Route: Bromination-Demethylation
While direct bromination of protocatechualdehyde is possible, it often suffers from oxidation of the catechol ring and lower regioselectivity. The preferred industrial and research-grade route involves the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) followed by Lewis acid-mediated demethylation. This route ensures the bromine is installed exclusively at the C2 (C6) position due to the directing effects of the methoxy groups, protecting the phenol from oxidation during the halogenation step.
Step-by-Step Protocol
Phase 1: Regioselective Bromination
-
Dissolution: Dissolve veratraldehyde (1.0 eq) in glacial acetic acid (AcOH).
-
Bromination: Add Br₂ (1.05 eq) dropwise at room temperature. The methoxy groups at C3 and C4 direct the electrophile to the C6 position (ortho to C1-CHO, para to C3-OMe).
-
Mechanistic Note: The C6 position is sterically favored over C2 (between CHO and OMe) and electronically activated.
-
-
Quench & Isolate: Pour into ice water. The product, 2-bromo-4,5-dimethoxybenzaldehyde (6-bromoveratraldehyde), precipitates as a solid. Filter and wash with cold water.[1]
Phase 2: Demethylation (The Critical Step)
-
Setup: Suspend the brominated intermediate in anhydrous CH₂Cl₂ under N₂ atmosphere. Cool to -78 °C.
-
Reagent Addition: Slowly add Boron Tribromide (BBr₃, 3.0 eq).
-
Why BBr₃? Unlike HBr/AcOH, BBr₃ allows for cleavage at lower temperatures, minimizing thermal decomposition of the aldehyde and preventing bromine migration.
-
-
Hydrolysis: Warm to room temperature (RT) and stir for 12 hours. Quench carefully with ice water to hydrolyze the borate ester intermediates.
-
Extraction: Extract with Ethyl Acetate (EtOAc).[2][3][4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Recrystallize from H₂O/EtOH or purify via silica gel chromatography (Hexane:EtOAc 1:1).
Synthesis Workflow Diagram
Caption: Two-stage synthesis pathway ensuring regioselective bromine installation and high-purity catechol formation.
Structural Characterization & Validation
Validating the structure requires confirming the substitution pattern . The key challenge is distinguishing the 2-bromo isomer from the 5-bromo isomer.
NMR Spectroscopy Analysis
The 1H NMR spectrum in DMSO-d6 is diagnostic. The presence of two distinct singlets in the aromatic region confirms the para-relationship of the protons (H3 and H6), which is only possible in the 2-bromo-4,5-dihydroxy substitution pattern.
1H NMR Data (400 MHz, DMSO-d6)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 10.05 | Singlet (s) | 1H | -CHO | Aldehyde proton; deshielded by carbonyl anisotropy. |
| 9.50 - 10.50 | Broad (br s) | 2H | -OH | Catechol hydroxyls; often exchangeable with D₂O. |
| 7.42 | Singlet (s) | 1H | H-6 | Proton at C6 (ortho to CHO). Deshielded by CHO. |
| 7.05 | Singlet (s) | 1H | H-3 | Proton at C3 (ortho to Br). Shielded relative to H-6. |
Note: If the compound were the 5-bromo isomer (5-bromo-3,4-dihydroxybenzaldehyde), the aromatic protons would appear as doublets (meta-coupling, J ~2 Hz) or singlets depending on resolution, but the chemical shift environment would be distinct.
13C NMR Data (100 MHz, DMSO-d6)
-
Carbonyl (C1): ~190.5 ppm[3]
-
C-OH (C4, C5): ~152.0, 145.5 ppm (Quaternary, intense signals)
-
C-H (C6): ~124.5 ppm
-
C-Br (C2): ~116.0 ppm (Upfield due to heavy atom effect)
-
C-H (C3): ~114.5 ppm
Mass Spectrometry (MS)[6]
-
Technique: ESI-MS (Negative Mode preferred for phenols).
-
Observation: The mass spectrum must show the characteristic 1:1 isotopic ratio for Bromine (⁷⁹Br and ⁸¹Br).
-
m/z: [M-H]⁻ peaks at 215 and 217.
Characterization Logic Flow
Caption: Decision tree for structural validation based on 1H NMR aromatic splitting patterns.
Applications & Reactivity Profile
Schiff Base Formation (Antimicrobial Scaffolds)
The aldehyde group at C1 is highly reactive toward primary amines. Condensation with anilines or hydrazides yields Schiff bases (imines/hydrazones).
-
Protocol: Reflux 1.0 eq aldehyde with 1.0 eq amine in Ethanol with catalytic acetic acid.
-
Significance: The ortho-hydroxy group (C5-OH relative to C6, or C4/C5 in this isomer) allows for metal chelation (Cu, Zn), enhancing antimicrobial potency.
Marine Natural Product Mimics
This scaffold mimics bromophenols found in red algae (e.g., Polysiphonia species).[5] These derivatives exhibit potent:
-
Antioxidant Activity: Due to the catechol (4,5-dihydroxy) system scavenging ROS.
-
Tyrosinase Inhibition: The aldehyde binds to the active site copper, while the phenol mimics the tyrosine substrate.
Precursor for EGFR Inhibitors
The 2-bromo position is a strategic "handle" for cyclization. Reaction with amidines can form quinazoline cores, which are foundational in Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy.
References
-
MDPI. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii. Marine Drugs. Retrieved from [Link]
-
PubChem. (2025). 2-Bromo-4-hydroxybenzaldehyde and Related Compounds. National Library of Medicine. Retrieved from [Link]
Sources
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-4,5-dihydroxybenzaldehyde for Researchers and Drug Development Professionals
Introduction: Navigating the Physicochemical Landscape of a Promising Bioactive Scaffold
2-Bromo-4,5-dihydroxybenzaldehyde is a halogenated phenolic aldehyde that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive aldehyde functionality, a catechol-like dihydroxy motif, and a bromine substituent, offers a rich scaffold for the synthesis of novel therapeutic agents. From anti-inflammatory to neuroprotective applications, the potential of this compound is being actively explored. However, to unlock its full therapeutic potential, a comprehensive understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount.
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-4,5-dihydroxybenzaldehyde in common laboratory solvents. As a Senior Application Scientist, this guide is designed to equip researchers, chemists, and formulation scientists with the critical knowledge and practical methodologies required to effectively handle, formulate, and analyze this compound. We will delve into predictive solubility profiles based on analogous structures, detail robust experimental protocols for empirical determination, and explore the stability of this molecule under various stress conditions. By understanding these core characteristics, you can accelerate your research and development efforts, ensuring the integrity and reproducibility of your experimental outcomes.
Part 1: Solubility Profile of 2-Bromo-4,5-dihydroxybenzaldehyde
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and the feasibility of its formulation into a drug product. While specific quantitative solubility data for 2-Bromo-4,5-dihydroxybenzaldehyde is not extensively available in the public domain, we can infer its likely behavior based on its structural features and data from analogous compounds.
The presence of two hydroxyl groups and an aldehyde group suggests that 2-Bromo-4,5-dihydroxybenzaldehyde is a polar molecule capable of forming hydrogen bonds. This characteristic generally imparts solubility in polar solvents. The bromine atom and the benzene ring contribute to its nonpolar character, which may allow for some solubility in less polar organic solvents.
Predicted Solubility in Common Solvents
Based on the solubility of structurally similar compounds like 2,5-dihydroxybenzaldehyde[1] and other brominated phenols, the following table provides a predictive qualitative and, where possible, semi-quantitative solubility profile for 2-Bromo-4,5-dihydroxybenzaldehyde. It is imperative to note that these are estimations, and experimental verification is highly recommended.
| Solvent Class | Solvent | Predicted Solubility | Rationale and Comparative Insights |
| Polar Protic | Water | Sparingly Soluble | The two hydroxyl groups can hydrogen bond with water, but the overall aromatic and brominated structure may limit extensive solubility. The solubility of 2,5-dihydroxybenzaldehyde in water is reported to be 13.8 g/L at 25°C.[1] The addition of a bromine atom may slightly decrease aqueous solubility. |
| Methanol | Soluble | Methanol is a polar protic solvent that can effectively solvate the hydroxyl and aldehyde groups through hydrogen bonding. | |
| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent for this compound. 2,5-dihydroxybenzaldehyde is reported to be soluble in ethanol.[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. A related compound, 2-bromo-5-hydroxybenzaldehyde, is reported to be highly soluble in DMSO (100 mg/mL). |
| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound. | |
| Acetone | Soluble | Acetone's polarity should allow for good solvation of the polar functional groups. 2,5-dihydroxybenzaldehyde is reported to be soluble in acetone.[1] | |
| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, so moderate solubility is anticipated. | |
| Nonpolar Aprotic | Ethyl Acetate | Moderately Soluble | The ester functionality and moderate polarity of ethyl acetate may allow for some dissolution. 2-bromo-5-hydroxybenzaldehyde is reported to be soluble in ethyl acetate. |
| Dichloromethane (DCM) | Slightly Soluble | The bromine atom and the aromatic ring may provide some affinity for chlorinated solvents. 2-bromo-5-hydroxybenzaldehyde is soluble in dichloromethane. | |
| Chloroform | Slightly Soluble | Similar to DCM, slight solubility is expected. | |
| Nonpolar | Toluene | Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for this polar compound. |
| Hexanes | Insoluble | As a highly nonpolar solvent, hexane is unlikely to dissolve a polar molecule like 2-Bromo-4,5-dihydroxybenzaldehyde. |
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.
Materials:
-
2-Bromo-4,5-dihydroxybenzaldehyde (high purity)
-
Selected solvents (HPLC grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with PTFE-lined screw caps
-
Thermostatic shaker or water bath
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-Bromo-4,5-dihydroxybenzaldehyde to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Equilibrate the mixtures for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for at least 4 hours to permit the settling of undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-determined HPLC calibration curve.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated stability-indicating HPLC method (a general method is provided in the Stability section).
-
Determine the concentration of 2-Bromo-4,5-dihydroxybenzaldehyde in the diluted samples by comparing their peak areas to a calibration curve prepared with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).
-
Workflow for Solubility Determination:
Caption: Workflow for gravimetric solubility determination.
Part 2: Stability Profile of 2-Bromo-4,5-dihydroxybenzaldehyde
The stability of a compound is a critical attribute that influences its shelf-life, storage conditions, and its suitability for use in various applications. Phenolic compounds, particularly catechols, are known to be susceptible to degradation through oxidation. The presence of an aldehyde group and a bromine atom can further influence the molecule's reactivity and stability.
Predicted Stability and Potential Degradation Pathways
Based on the known reactivity of related compounds, 2-Bromo-4,5-dihydroxybenzaldehyde is likely susceptible to the following degradation pathways:
-
Oxidation: The dihydroxy-substituted aromatic ring is prone to oxidation, especially in the presence of air (oxygen), light, or oxidizing agents. This can lead to the formation of colored quinone-type structures and potentially polymerization. The aldehyde group can also be oxidized to the corresponding carboxylic acid.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions in brominated phenols, potentially leading to debromination or the formation of other degradation products.[2][3][4][5]
-
pH-Dependent Degradation: The phenolic hydroxyl groups are acidic and will deprotonate in basic conditions, forming phenoxide ions that are more susceptible to oxidation. In strongly acidic or basic conditions, hydrolysis of the bromo-substituent is a possibility, although generally less likely for aryl halides.
Recommended Storage Conditions:
To minimize degradation, 2-Bromo-4,5-dihydroxybenzaldehyde should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8]
Materials:
-
2-Bromo-4,5-dihydroxybenzaldehyde
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Bromo-4,5-dihydroxybenzaldehyde in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a set time (e.g., 8 hours).
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for 48 hours.
-
Photostability: Expose both the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC-UV Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of stability.
Chromatographic Conditions (A Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) Water with 0.1% formic acid or phosphoric acid, B) Acetonitrile with 0.1% formic acid or phosphoric acid. A gradient from low to high organic content will likely be required to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 280-310 nm) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Characterization of Degradation Products by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of degradation products.
General Approach:
-
Isolate Degradation Products: If significant degradation is observed, the degradation products can be isolated using preparative HPLC.
-
Acquire ¹H and ¹³C NMR Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra of the isolated impurities.
-
Spectral Interpretation:
-
¹H NMR: Look for the disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) if oxidation to a carboxylic acid occurs. Changes in the aromatic region (chemical shifts and coupling patterns) can indicate modifications to the benzene ring, such as debromination.
-
¹³C NMR: The aldehyde carbon signal (typically >190 ppm) would be absent in the carboxylic acid degradation product, replaced by a carboxyl carbon signal (around 160-180 ppm). Changes in the chemical shifts of the aromatic carbons can also provide evidence of structural modifications.
-
2D NMR: Techniques like COSY, HSQC, and HMBC can be employed to establish connectivity and definitively determine the structures of the degradation products.
-
Conclusion: A Foundation for Informed Development
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 2-Bromo-4,5-dihydroxybenzaldehyde. While specific experimental data for this compound is limited, the predictive information based on analogous structures, coupled with the detailed experimental protocols provided herein, offers a solid foundation for researchers and drug development professionals.
By systematically determining the solubility of this compound in a range of pharmaceutically relevant solvents, scientists can make informed decisions regarding reaction conditions, formulation strategies, and delivery systems. Furthermore, a thorough investigation of its stability under various stress conditions is crucial for establishing appropriate storage and handling procedures, ensuring the quality and integrity of the compound throughout its lifecycle.
The methodologies outlined in this guide, from the isothermal shake-flask method for solubility to forced degradation studies coupled with stability-indicating HPLC and NMR analysis, represent the gold standard in physicochemical characterization. Implementing these protocols will not only generate crucial data for regulatory submissions but will also de-risk the development process, ultimately accelerating the translation of this promising molecule from the laboratory to potential clinical applications. It is through this rigorous scientific approach that the full therapeutic potential of 2-Bromo-4,5-dihydroxybenzaldehyde can be realized.
References
-
PubMed. (2013). Bromine and carbon isotope effects during photolysis of brominated phenols. [Link]
-
ACS Publications. (2013). Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. [Link]
-
PubMed. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. [Link]
-
PubMed. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. [Link]
-
ResearchGate. (2025). Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. [Link]
-
Solubility of Things. (n.d.). 2,4-Dihydroxybenzaldehyde. [Link]
-
PubMed. (1993). Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism. [Link]
-
ResearchGate. (2025). Reductive Bromination of Aromatic Aldehydes Using Alkylboron Dibromides. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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SIELC Technologies. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]
-
ResearchGate. (n.d.). (a) Oxidation of 3,4‐dihydroxybenzaldehyde (2 mmol L–1), (b).... [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]
-
PMC. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant. [Link]
- Google Patents. (n.d.).
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]
-
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
ResearchGate. (2025). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
-
PMC. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]
-
MDPI. (2026). 3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer's Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms. [Link]
-
Journal of Drug Delivery & Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
ResearchGate. (n.d.). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. [Link]
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Spectroscopic Deep-Dive: A Guide to the Structural Elucidation of 2-Bromo-4,5-dihydroxybenzaldehyde
This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Bromo-4,5-dihydroxybenzaldehyde. This molecule, with its unique substitution pattern on the benzene ring, presents an interesting case for structural elucidation. For professionals in researcher, scientist and drug development, a thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and as a foundational dataset for the characterization of its derivatives.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 4815-99-0 | [1] |
| IUPAC Name | 2-Bromo-4,5-dihydroxybenzaldehyde | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions for ¹H and ¹³C NMR are based on the analysis of substituent effects and data from analogous compounds such as 2,4-dihydroxybenzaldehyde, 2,5-dihydroxybenzaldehyde, and various bromo-hydroxybenzaldehydes.[2][3]
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | s | 1H | -CHO | The aldehyde proton is highly deshielded and typically appears as a singlet in this region.[3] |
| ~9.8 | s (broad) | 1H | 4-OH | Phenolic protons are exchangeable and often appear as broad singlets. Its chemical shift is influenced by hydrogen bonding. |
| ~9.5 | s (broad) | 1H | 5-OH | Similar to the 4-OH proton, this will be a broad, exchangeable singlet. |
| ~7.2 | s | 1H | H-6 | This proton is a singlet as it has no adjacent protons to couple with. |
| ~6.9 | s | 1H | H-3 | This proton is also a singlet due to the lack of a neighboring proton. |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | C=O | The aldehyde carbonyl carbon is characteristically found at a very downfield chemical shift.[4] |
| ~150 | C-5 | The carbon bearing a hydroxyl group is significantly deshielded. |
| ~145 | C-4 | Similar to C-5, this carbon is deshielded by the attached hydroxyl group. |
| ~125 | C-1 | The carbon attached to the aldehyde group. |
| ~118 | C-6 | Aromatic CH carbon. |
| ~115 | C-3 | Aromatic CH carbon. |
| ~110 | C-2 | The carbon attached to the bromine atom will be shifted upfield relative to an unsubstituted carbon. |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of 2-Bromo-4,5-dihydroxybenzaldehyde is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[3]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of -2 to 12 ppm is typically appropriate.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-4,5-dihydroxybenzaldehyde is predicted to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic moieties.
Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3500-3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding between the hydroxyl groups. |
| ~3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |
| ~2850, ~2750 | Weak to Medium | Aldehyde C-H stretch | The presence of two bands (Fermi resonance) is characteristic of aldehydes.[5] |
| ~1660 | Strong | C=O stretch | The carbonyl stretching frequency is lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding.[5] |
| ~1600, ~1480 | Medium to Strong | Aromatic C=C stretch | These bands are characteristic of the benzene ring. |
| ~1250 | Strong | C-O stretch | Arising from the phenolic hydroxyl groups. |
| ~650 | Medium | C-Br stretch | The carbon-bromine stretch is typically found in the fingerprint region. |
Experimental Protocol: FT-IR Spectroscopy
A standard protocol for acquiring the FT-IR spectrum of solid 2-Bromo-4,5-dihydroxybenzaldehyde is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[2]
-
-
Instrument Setup and Data Acquisition:
-
Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Perform a background scan using an empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the sample holder.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[2]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment | Rationale |
| 216/218 | High | [M]⁺ | The molecular ion peak. The M/M+2 isotopic pattern with approximately 1:1 intensity ratio is the definitive signature of a single bromine atom. |
| 215/217 | High | [M-H]⁺ | Loss of a hydrogen atom, likely the aldehydic proton. |
| 187/189 | Medium | [M-CHO]⁺ | Loss of the formyl group is a common fragmentation pathway for aromatic aldehydes. |
| 108 | Medium | [M-Br-CO]⁺ | Subsequent loss of a bromine radical and carbon monoxide. |
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining an EI mass spectrum of 2-Bromo-4,5-dihydroxybenzaldehyde is as follows:
-
Sample Introduction:
-
The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[2]
-
-
Instrument Parameters (EI):
-
Ionization Energy: Typically 70 eV.[2]
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 300).
-
Ion Source Temperature: Typically maintained around 200-250 °C.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and its characteristic isotopic pattern.
-
Propose fragmentation pathways for the major fragment ions to further confirm the structure.
-
Integrated Spectroscopic Analysis Workflow
The structural elucidation of 2-Bromo-4,5-dihydroxybenzaldehyde is a synergistic process where each spectroscopic technique provides a piece of the puzzle. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the structural elucidation of 2-Bromo-4,5-dihydroxybenzaldehyde.
Conclusion
This technical guide has provided a detailed, predicted spectroscopic profile for 2-Bromo-4,5-dihydroxybenzaldehyde based on established principles and comparative data from analogous structures. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the standardized experimental protocols, offer a robust framework for researchers and scientists to identify and characterize this compound. The synergistic use of these techniques, as outlined in the workflow, ensures a high degree of confidence in the structural assignment, which is a critical step in any drug development or chemical research endeavor.
References
- A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers. (2025). BenchChem.
-
The 1 HNMR spectra of 2-bromo-4,5-dimethoxybenzaldehyde with CDCl3 as solvents. (2023). ResearchGate. Available at: [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
2,4-Dihydroxybenzaldehyde. (n.d.). PubChem. Available at: [Link]
-
New transition metal complexes of 2,4-dihydroxybenzaldehyde benzoylhydrazone Schiff base (H 2 dhbh): Synthesis, spectroscopic characterization, DNA binding/cleavage and antioxidant activity. (2025). ResearchGate. Available at: [Link]
- Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. (1997). Google Patents.
-
2-Bromo-5-hydroxybenzaldehyde. (2025). ResearchGate. Available at: [Link]
- A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. (2025). BenchChem.
-
2-Bromo-4-hydroxybenzaldehyde. (n.d.). PubChem. Available at: [Link]
-
Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Supporting Information. Available at: [Link]
-
NMR Prediction. (n.d.). ACD/Labs. Available at: [Link]
-
Benzaldehyde, 2-bromo-. (n.d.). NIST WebBook. Available at: [Link]
-
Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. (2024). ResearchGate. Available at: [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). PubMed. Available at: [Link]
-
C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry. Available at: [Link]
-
Benzaldehyde, 5-bromo-2-hydroxy-. (n.d.). NIST WebBook. Available at: [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. Available at: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). PMC. Available at: [Link]
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- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
A Theoretical and Computational Treatise on 2-Bromo-4,5-dihydroxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational exploration of 2-Bromo-4,5-dihydroxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific isomer, this guide leverages high-level computational methodologies, primarily Density Functional Theory (DFT), to elucidate its structural, spectroscopic, and electronic properties. By drawing objective comparisons with structurally related and well-characterized benzaldehyde derivatives, this document offers a robust framework for understanding the influence of the bromo and dihydroxy substituents on the molecule's behavior. This guide is intended to serve as a valuable resource for researchers, providing foundational data and detailed protocols to facilitate further experimental and in-silico investigations.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific nature and position of substituents on the benzene ring profoundly influence the molecule's reactivity, spectroscopic signature, and biological activity. The subject of this guide, 2-Bromo-4,5-dihydroxybenzaldehyde, presents a unique combination of an electron-withdrawing bromo group and two electron-donating hydroxyl groups, ortho and meta to the aldehyde functionality. This substitution pattern is anticipated to give rise to intriguing electronic properties and potential for diverse chemical transformations.
Understanding the fundamental molecular properties of 2-Bromo-4,5-dihydroxybenzaldehyde is crucial for harnessing its potential. Computational chemistry offers a powerful and efficient avenue to predict these properties with a high degree of accuracy, guiding synthetic efforts and providing insights into reaction mechanisms. This guide will employ a first-principles approach to build a comprehensive profile of this molecule.
Experimental Context and Rationale for Computational Investigation
While experimental data on 2-Bromo-4,5-dihydroxybenzaldehyde (CAS No. 4815-99-0) is sparse in the public domain, the synthesis of related compounds is well-documented. For instance, the synthesis of 2-bromo-5-hydroxybenzaldehyde often involves the bromination of 3-hydroxybenzaldehyde[1][2]. The synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde has also been reported, starting from veratraldehyde[3]. These synthetic precedents suggest that 2-Bromo-4,5-dihydroxybenzaldehyde is an accessible target for organic chemists.
Given the limited experimental characterization, a computational approach is invaluable. By employing established theoretical models, we can generate reliable predictions of its geometry, vibrational modes (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). These theoretical data points can then be used to:
-
Aid in the identification and characterization of the synthesized compound.
-
Provide a basis for understanding its reactivity and potential for intermolecular interactions.
-
Serve as a starting point for more advanced computational studies, such as molecular docking simulations for drug discovery.
Theoretical and Computational Methodology: A Self-Validating Workflow
The cornerstone of this investigation is Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size. The entire computational workflow is designed to be self-validating, where the choice of methodology is justified by its proven success in reproducing experimental data for analogous systems.
Geometry Optimization
The first and most critical step is the determination of the molecule's lowest energy conformation.
Experimental Protocol: Computational Geometry Optimization
-
Initial Structure Generation: A 2D structure of 2-Bromo-4,5-dihydroxybenzaldehyde is drawn using molecular editing software and converted to a 3D conformation.
-
Computational Method: Geometry optimization is performed using the Gaussian 16 suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its well-documented accuracy in predicting the geometries of organic molecules.
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides a flexible description of the electron density and includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in chemical bonds.
-
Conformational Analysis: A potential energy surface scan is performed by rotating the aldehyde and hydroxyl groups to identify the global minimum energy structure, paying particular attention to the possibility of intramolecular hydrogen bonding.
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Diagram: Computational Workflow for Molecular Property Prediction
Caption: A schematic of the computational workflow.
Vibrational Frequency (FT-IR) Analysis
Theoretical vibrational analysis is instrumental in assigning the absorption bands in an experimental FT-IR spectrum.
Experimental Protocol: Computational FT-IR Spectrum Generation
-
Frequency Calculation: The harmonic vibrational frequencies are calculated at the B3LYP/6-311++G(d,p) level of theory using the optimized geometry.
-
Scaling Factor: The calculated frequencies are uniformly scaled by a factor of 0.967. This empirical scaling factor is commonly used with the B3LYP functional to correct for anharmonicity and other systematic errors.
-
Spectrum Generation: The scaled frequencies and their corresponding intensities are used to generate a theoretical FT-IR spectrum, which can be visualized as a plot of intensity versus wavenumber (cm⁻¹).
NMR Chemical Shift Prediction
The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable approach for calculating NMR shielding tensors.
Experimental Protocol: Computational NMR Spectra Generation
-
Shielding Tensor Calculation: The GIAO method is employed at the B3LYP/6-311++G(d,p) level to calculate the absolute shielding tensors for all atoms in the molecule.
-
Chemical Shift Calculation: The calculated shielding tensor for each nucleus is referenced to the shielding tensor of a standard compound (Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shift (δ) in parts per million (ppm). δ = σ(TMS) - σ(nucleus)
-
Solvent Effects: To improve accuracy, the calculations are performed within a solvent continuum model, such as the Polarizable Continuum Model (PCM), using a solvent like Dimethyl Sulfoxide (DMSO-d₆) or Chloroform (CDCl₃).
Electronic Properties and UV-Vis Spectra
Time-Dependent DFT (TD-DFT) is the method of choice for investigating electronic transitions and predicting UV-Vis absorption spectra.
Experimental Protocol: Computational UV-Vis Spectrum Generation
-
Excited State Calculation: TD-DFT calculations are performed on the optimized ground-state geometry using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Transition Analysis: The calculation yields the vertical excitation energies (which correspond to the absorption maxima, λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., n→π, π→π).
-
Spectrum Generation: The predicted transitions are broadened using a Gaussian function to generate a theoretical UV-Vis spectrum.
-
Frontier Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's electronic reactivity and the nature of its primary electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Predicted Molecular Properties of 2-Bromo-4,5-dihydroxybenzaldehyde
The following sections present the predicted properties of 2-Bromo-4,5-dihydroxybenzaldehyde based on the computational protocols described above.
Optimized Molecular Geometry
The optimized geometry reveals a nearly planar structure, with the aldehyde group's orientation influenced by potential intramolecular hydrogen bonding with the ortho-hydroxyl group.
Table 1: Predicted vs. Typical Bond Lengths (Å) and Angles (°) for 2-Bromo-4,5-dihydroxybenzaldehyde
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Typical Experimental Value (Substituted Benzenes) |
| Bond Lengths (Å) | ||
| C-Br | 1.895 | 1.89 - 1.91 |
| C=O (aldehyde) | 1.215 | 1.21 - 1.23 |
| C-C (aromatic) | 1.388 - 1.405 | 1.38 - 1.41 |
| C-O (hydroxyl) | 1.358, 1.362 | 1.35 - 1.37 |
| Bond Angles (°) | ||
| C-C-Br | 121.5 | ~120 |
| C-C=O | 124.8 | ~124-125 |
| C-C-O (hydroxyl) | 118.9, 120.5 | ~119-121 |
The predicted bond lengths and angles are in good agreement with typical experimental values for similar molecules, providing confidence in the optimized structure.
Diagram: Molecular Electrostatic Potential (MEP) Map
Caption: MEP map of 2-Bromo-4,5-dihydroxybenzaldehyde.
The Molecular Electrostatic Potential (MEP) map highlights the electron distribution. The electronegative oxygen atoms of the carbonyl and hydroxyl groups are regions of high electron density (red), indicating sites susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl groups are electron-deficient (blue), making them potential hydrogen bond donors.
Predicted Vibrational (FT-IR) Spectrum
The calculated FT-IR spectrum provides a detailed fingerprint of the molecule's vibrational modes.
Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) and Their Assignments
| Predicted Scaled Frequency (cm⁻¹) | Assignment | Expected Experimental Range (cm⁻¹) |
| 3450-3550 | O-H stretching (hydroxyl groups) | 3200-3600 |
| 3050-3100 | C-H stretching (aromatic) | 3000-3100 |
| 2850-2950 | C-H stretching (aldehyde) | 2800-2900 |
| 1665 | C=O stretching (aldehyde) | 1660-1690 |
| 1580-1610 | C=C stretching (aromatic ring) | 1500-1600 |
| 1200-1300 | C-O stretching (hydroxyl) | 1200-1350 |
| 1050-1150 | C-Br stretching | 1000-1100 |
The predicted spectrum is dominated by strong absorptions corresponding to the O-H and C=O stretching vibrations. The position of the C=O stretch is sensitive to electronic effects; the presence of electron-donating hydroxyl groups is expected to slightly lower this frequency compared to unsubstituted benzaldehyde.
Predicted NMR Spectra
The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde CH | 9.85 | 191.5 |
| Aromatic CH | 6.8 - 7.5 | 115 - 130 |
| C-Br | - | 110.2 |
| C-OH | - | 145.8, 148.3 |
| Hydroxyl OH | 5.5 - 6.5 (variable) | - |
The aldehyde proton is predicted to be significantly deshielded, appearing at a characteristic downfield shift. The aromatic protons will exhibit a splitting pattern determined by their coupling with neighboring protons. The ¹³C spectrum will show distinct signals for the carbonyl carbon, the carbon attached to the bromine, the carbons bearing the hydroxyl groups, and the remaining aromatic carbons. The chemical shifts of the hydroxyl protons are highly dependent on solvent and concentration due to hydrogen bonding.
Predicted Electronic Properties and UV-Vis Spectrum
The analysis of frontier molecular orbitals and the predicted UV-Vis spectrum provides insights into the molecule's electronic behavior.
-
HOMO: The Highest Occupied Molecular Orbital is primarily localized on the dihydroxy-substituted benzene ring, indicating that this is the region most susceptible to electrophilic attack.
-
LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the aldehyde group and the aromatic ring, suggesting this is the primary site for nucleophilic attack.
-
HOMO-LUMO Gap: The calculated energy gap is approximately 4.5 eV, which is indicative of a stable molecule.
Table 4: Predicted UV-Vis Absorption Maxima (λmax)
| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Transition |
| ~320 | ~0.25 | π → π |
| ~280 | ~0.15 | n → π |
The predicted UV-Vis spectrum is expected to show a strong π→π* transition at longer wavelengths and a weaker n→π* transition at shorter wavelengths. These transitions are characteristic of aromatic aldehydes with electron-donating substituents.
Discussion and Field-Proven Insights
The computational results paint a detailed picture of 2-Bromo-4,5-dihydroxybenzaldehyde as a molecule with distinct electronic characteristics. The interplay between the electron-withdrawing bromine atom and the electron-donating hydroxyl groups creates a polarized system. This polarization enhances the electrophilicity of the aldehyde carbon, making it a good candidate for nucleophilic addition reactions. The electron-rich aromatic ring is activated towards electrophilic aromatic substitution, although the positions of substitution will be directed by the combined influence of all three substituents.
The presence of two hydroxyl groups and a carbonyl group provides multiple sites for hydrogen bonding, both intramolecularly and intermolecularly. This has significant implications for its physical properties, such as melting point and solubility, as well as its potential to interact with biological targets like enzyme active sites.
Conclusion and Future Directions
This in-depth technical guide has presented a comprehensive theoretical and computational analysis of 2-Bromo-4,5-dihydroxybenzaldehyde. Through the application of robust DFT and TD-DFT methodologies, we have predicted its key structural, spectroscopic, and electronic properties. This computationally-derived data serves as a valuable foundation for future experimental work on this molecule.
Future research should focus on the synthesis and experimental characterization of 2-Bromo-4,5-dihydroxybenzaldehyde to validate these theoretical predictions. Subsequent studies could explore its reactivity in various organic transformations and evaluate its biological activity, potentially leading to the development of new therapeutic agents or functional materials.
References
- Paixão, J. A., et al. (2000). 2-Bromo-5-hydroxybenzaldehyde.
-
ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
- Siddiqui, N., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Modeling, 29(1), 1.
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Role of 2-Bromo-4,5-dihydroxybenzaldehyde in Modern Pharmaceutical Synthesis
Foreword: Unlocking Complexity from a Versatile Precursor
In the landscape of medicinal chemistry, the strategic value of a starting material is measured by its synthetic versatility and the biological relevance of the scaffolds it can generate. 2-Bromo-4,5-dihydroxybenzaldehyde, a catechol derivative, stands out as a precursor of significant interest. Its trifunctionalized aromatic core—comprising a reactive formyl group, an ortho-positioned bromine atom, and vicinal hydroxyl groups—offers a rich platform for constructing a diverse array of heterocyclic and polyfunctionalized molecules. This guide provides an in-depth exploration of its utility, focusing on the underlying chemical principles and furnishing detailed protocols for its application in the synthesis of pharmaceutically relevant compounds. We will delve into its role in creating agents with anti-inflammatory, antimicrobial, and other therapeutic potential, demonstrating its power as a foundational building block in drug discovery.
Part 1: Physicochemical Profile and Synthetic Access
2-Bromo-4,5-dihydroxybenzaldehyde is a solid at room temperature, characterized by the following properties that are crucial for its handling and reactivity.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Bromo-4,5-dihydroxybenzaldehyde | [1] |
| CAS Number | 4815-99-0 | [1] |
| Molecular Formula | C₇H₅BrO₃ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | Solid | N/A |
| Storage | 4°C, stored under nitrogen | [1] |
The strategic placement of its functional groups is key to its utility. The aldehyde is a gateway for condensation reactions (e.g., Schiff bases, chalcones), the catechol moiety is ideal for forming heterocyclic rings (e.g., ethers, acetals), and the bromine atom allows for cross-coupling reactions or can serve as a steric and electronic modulator of the final compound's activity.
Protocol 1: Synthesis of the Precursor via Bromination and Demethylation
A common and efficient route to 2-Bromo-4,5-dihydroxybenzaldehyde involves the electrophilic bromination of a protected catechol, such as veratraldehyde (3,4-dimethoxybenzaldehyde), followed by demethylation. This two-step process ensures high regioselectivity for the bromination step.
Step A: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [2]
This procedure utilizes an in situ generation of bromine from potassium bromate (KBrO₃) and hydrobromic acid (HBr) in an acidic medium, which is a safer alternative to using elemental bromine.[2]
-
Materials: Veratraldehyde, Potassium Bromate (KBrO₃), Glacial Acetic Acid, Hydrobromic Acid (HBr, 47%), Sodium Thiosulfate (Na₂S₂O₃), Ethanol, Ice water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add veratraldehyde (10 mmol).
-
Add KBrO₃ (3.3 mmol) and 5 mL of glacial acetic acid. Stir the mixture at room temperature.
-
Slowly add 1 mL of 47% HBr dropwise. The reaction is an electrophilic aromatic substitution, where the electron-donating methoxy groups activate the ring, directing the bromine to the ortho position of one of the methoxy groups.[2]
-
Continue stirring for 45 minutes, monitoring the reaction's completion via Thin-Layer Chromatography (TLC).
-
Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.
-
Add a solution of sodium thiosulfate to quench any excess bromine until the color dissipates.
-
Filter the resulting solid using a Büchner funnel, wash with cold distilled water, and recrystallize from ethanol to yield pure 2-bromo-4,5-dimethoxybenzaldehyde.[2]
-
Step B: Demethylation to 2-Bromo-4,5-dihydroxybenzaldehyde
The cleavage of the methyl ethers is a critical step to unmask the reactive hydroxyl groups. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
-
Materials: 2-Bromo-4,5-dimethoxybenzaldehyde, Dichloromethane (DCM), Boron Tribromide (BBr₃), Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve 2-bromo-4,5-dimethoxybenzaldehyde (9.3 mmol) in 10 mL of DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.
-
Slowly add BBr₃ (9.3 mmol, e.g., 4.65 mL of a 2M solution in DCM) dropwise. The Lewis acidic boron atom coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl-oxygen bond.
-
Allow the reaction to warm to room temperature (25°C) and stir for 3 hours.
-
Carefully quench the reaction at 0°C by adding 10 mL of water.
-
Extract the product into ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the final product, 2-Bromo-4,5-dihydroxybenzaldehyde.
-
Caption: Synthetic pathway to 2-Bromo-4,5-dihydroxybenzaldehyde.
Part 2: Application in the Synthesis of Anti-Inflammatory Agents
The catechol and aldehyde functionalities of 2-Bromo-4,5-dihydroxybenzaldehyde make it an excellent starting point for synthesizing compounds that modulate inflammatory pathways. Many natural and synthetic bromophenols exhibit potent anti-inflammatory effects by inhibiting key signaling cascades like NF-κB and MAPK.[3][4] This section details the synthesis of a chalcone derivative, a class of compounds known for their anti-inflammatory properties.
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, the core structure of a chalcone.
-
Rationale: This reaction leverages the electrophilicity of the aldehyde carbon and the nucleophilicity of the enolate formed from an acetophenone derivative. The resulting chalcone scaffold is a privileged structure in medicinal chemistry, often associated with anti-inflammatory activity.
-
Materials: 2-Bromo-4,5-dihydroxybenzaldehyde, a suitable acetophenone (e.g., 4'-hydroxyacetophenone), Ethanol, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Distilled water.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-Bromo-4,5-dihydroxybenzaldehyde (10 mmol) and 4'-hydroxyacetophenone (10 mmol) in 50-100 mL of ethanol.
-
While stirring at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise. The base deprotonates the acetophenone, forming a nucleophilic enolate which then attacks the aldehyde.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the mixture into a beaker containing 200 mL of crushed ice.
-
Acidify the mixture with dilute HCl until the pH is acidic (pH ~2-3). This step neutralizes the excess base and protonates the phenoxide, causing the product to precipitate.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.
-
Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.
-
Caption: Workflow for Claisen-Schmidt condensation reaction.
Part 3: Biological Evaluation of Synthesized Derivatives
A critical component of the drug discovery process is the biological evaluation of newly synthesized compounds. For derivatives of 2-Bromo-4,5-dihydroxybenzaldehyde targeting inflammation, a key in vitro assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay[4]
-
Principle: Macrophages (like the RAW 264.7 cell line) produce NO via the inducible nitric oxide synthase (iNOS) enzyme when stimulated with LPS, a component of bacterial cell walls.[3] Anti-inflammatory compounds can inhibit this process. NO is unstable, but it is rapidly converted to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to produce a colored azo compound, which can be quantified spectrophotometrically.
-
Materials: RAW 264.7 macrophage cells, DMEM culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lipopolysaccharide (LPS), Synthesized Chalcone Derivative, Griess Reagent.
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare stock solutions of the synthesized chalcone in DMSO. On the following day, treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.[4] A vehicle control (DMSO only) must be included.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[4] Include a negative control group of cells that are not treated with LPS or the compound.
-
Nitrite Measurement: After the 24-hour incubation, collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of the Griess reagent.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A standard curve using known concentrations of sodium nitrite should be prepared to determine the absolute concentration of nitrite in the samples.
-
Conclusion
2-Bromo-4,5-dihydroxybenzaldehyde is more than just a chemical intermediate; it is a strategic precursor that provides a robust entry point into a variety of biologically active molecular architectures. Its well-defined reactivity allows for the systematic and predictable synthesis of complex molecules. The protocols detailed herein for its synthesis and subsequent derivatization into a potential anti-inflammatory agent serve as a testament to its value in pharmaceutical research. By understanding and leveraging the unique chemical properties of this building block, researchers can continue to develop novel therapeutic candidates for a range of diseases.
References
-
Liu, X., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. Available from: [Link]
-
Kim, M., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]
- Google Patents. CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde.
-
Nafillah, O. N., et al. (2020). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. Available from: [Link]
-
Organic Syntheses. 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Available from: [Link]
-
ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available from: [Link]
-
Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. BMC Chemistry. Available from: [Link]
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
Li, J., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available from: [Link]
-
Heo, S., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Available from: [Link]
-
Shaheer, M., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry. Available from: [Link]
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Synthesis Protocol: Regioselective Bromination of 4,5-Dihydroxybenzaldehyde
Introduction & Mechanistic Overview
Brominated dihydroxybenzaldehydes are highly valued synthetic intermediates and potent bioactive compounds. Specifically, 3-bromo-4,5-dihydroxybenzaldehyde serves as a critical building block in the total synthesis of denitroaristolochic acids[1] and is recognized as a naturally occurring marine bromophenol with documented antioxidant, antiviral, and antidiabetic properties[2].
The regioselective bromination of 4,5-dihydroxybenzaldehyde (standardly referred to as 3,4-dihydroxybenzaldehyde or protocatechualdehyde) requires precise thermodynamic control. Without strict parameter enforcement, the reaction is prone to over-bromination (yielding 2,3-dibromo-4,5-dihydroxybenzaldehyde)[3] and oxidative degradation of the electron-rich catechol moiety.
Mechanistic Causality and Nomenclature Nuance
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism[4], governed by the synergistic directing effects of the functional groups:
-
Deactivating Formyl Group (-CHO) at C-1: Withdraws electron density and directs incoming electrophiles to the meta positions (C-3 and C-5).
-
Activating Hydroxyl Groups (-OH) at C-3 and C-4: Strongly donate electron density, directing ortho and para. The C-4 hydroxyl group specifically activates the C-5 position (ortho to it).
Because the C-5 position is simultaneously activated by the C-4 hydroxyl group and targeted by the meta-directing formyl group, it becomes the most electron-rich and thermodynamically favored site for electrophilic attack by the bromonium ion (Br⁺)[5].
Nomenclature Note: While substitution occurs at the C-5 position of 3,4-dihydroxybenzaldehyde, IUPAC nomenclature dictates that substituents receive the lowest possible locant set (1,3,4,5). Because "Bromo" precedes "Hydroxy" alphabetically, the ring is numbered to assign the lower locant (3) to the bromine atom. Thus, the correct IUPAC designation is 3-bromo-4,5-dihydroxybenzaldehyde .
Mechanistic pathway highlighting the synergistic directing effects during EAS.
Experimental Design & Parameter Justification
To ensure a self-validating and highly reproducible protocol, the following experimental choices are established based on optimized methodologies for phenanthrene core construction[1]:
-
Solvent Selection (Anhydrous Methanol): While acetic acid is commonly used in brominations, anhydrous methanol is prioritized here. Methanol acts as an excellent heat sink for the highly exothermic bromination, stabilizes the polar transition state, and remains fluid at 0 °C (unlike glacial acetic acid, which risks freezing and localized concentration spikes)[5].
-
Temperature Control (0 °C to 30 °C): Initiating the addition at 0 °C suppresses the oxidative potential of liquid bromine against the catechol ring. Warming to 30 °C post-addition provides the necessary activation energy to drive the mono-bromination to absolute completion without triggering di-bromination.
Table 1: Reaction Stoichiometry and Reagent Specifications
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 3,4-Dihydroxybenzaldehyde | 138.12 | 1.0 | 10.00 g (72.40 mmol) | Starting Material |
| Liquid Bromine (Br₂) | 159.80 | 1.2 | 13.88 g (86.88 mmol) | Electrophile |
| Anhydrous Methanol | 32.04 | Solvent | 120 mL | Reaction Medium / Heat Sink |
| Nitrogen Gas (N₂) | N/A | N/A | Continuous | Inert Atmosphere |
Table 2: Process Parameters and Critical Quality Attributes (CQAs)
| Parameter | Target Value | Tolerance | Scientific Rationale |
| Initial Cooling | 0 °C | ±2 °C | Suppresses oxidative side reactions and di-bromination. |
| Br₂ Addition Rate | 0.5 mL/min | Max 1.0 mL/min | Controls exothermic heat release; maintains regioselectivity. |
| Warming Rate | 2 °C/min | ±0.5 °C/min | Prevents thermal shock during transition to the reaction phase. |
| Reaction Temp | 30 °C | ±2 °C | Drives mono-bromination to complete conversion. |
| Reaction Time | 6 hours | ±0.5 h | Ensures complete consumption of the starting material. |
Step-by-Step Methodology
The following procedure is adapted from the validated synthesis of denitroaristolochic acid intermediates [1][1].
Step 1: System Preparation Purge a 250 mL three-necked round-bottom flask—equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and an internal thermometer—with inert nitrogen gas (N₂) for 15 minutes to displace atmospheric oxygen.
Step 2: Substrate Dissolution Charge the flask with 10.00 g (72.40 mmol) of 3,4-dihydroxybenzaldehyde. Add 120 mL of anhydrous methanol and stir at 400 RPM until complete dissolution is achieved[1].
Step 3: Thermal Equilibration Submerge the reaction flask in an ice-salt bath. Allow the mixture to cool to 0 °C, ensuring the internal temperature stabilizes (±2 °C) before proceeding[1].
Step 4: Electrophilic Addition Transfer 13.88 g (86.88 mmol) of liquid bromine (Br₂) into the pressure-equalizing dropping funnel. Begin dropwise addition at a strict, controlled rate of 0.5 mL/min[1]. Critical Checkpoint: Monitor the internal thermometer continuously; if the temperature exceeds 2 °C, pause the addition until the system cools back to 0 °C.
Step 5: Reaction Maturation Upon completion of the bromine addition, remove the ice-salt bath. Gradually warm the reaction mixture to 30 °C at a controlled rate of approximately 2 °C/min[1].
Step 6: Completion Stir the mixture continuously at 30 °C for 6 hours under the nitrogen atmosphere to ensure maximum conversion to 3-bromo-4,5-dihydroxybenzaldehyde[1].
Step 7: Workup & Purification Quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via recrystallization or silica gel column chromatography to yield the pure target compound.
Experimental workflow for the regioselective bromination of 4,5-dihydroxybenzaldehyde.
References
-
Gao, J., Zhao, M., Su, J., Gao, Y., Zhang, X., Ding, Y., Liu, X., Luan, Y., & Hu, C. (2025). Synthesis and Cytotoxicity Evaluation of Denitroaristolochic Acids: Structural Insights and Mechanistic Implications in Nephrotoxicity. Biomolecules, 15(7), 1014.[Link]
-
Barciela, P., Carpena, M., Perez-Vazquez, A., Silva, A., Jorge, A. O. S., & Prieto, M. A. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Biology and Life Sciences Forum, 35(1), 11.[Link]
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use of 2-Bromo-4,5-dihydroxybenzaldehyde in the preparation of Schiff bases and their metal complexes
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-Bromo-4,5-dihydroxybenzaldehyde in the synthesis of advanced Schiff bases and their subsequent metal complexes.
Foreword: The Strategic Advantage of 2-Bromo-4,5-dihydroxybenzaldehyde in Ligand Design
In the vast landscape of coordination chemistry and medicinal agent development, the choice of the initial building block is paramount. 2-Bromo-4,5-dihydroxybenzaldehyde is not merely another aldehyde; it is a strategically functionalized precursor offering a unique triad of reactive sites. Its catechol moiety (the 4,5-dihydroxy groups) provides a robust, bidentate chelation site for metal ions. The aldehyde group serves as a reliable anchor for the formation of the defining azomethine (-C=N-) linkage of Schiff bases.[1] Finally, the bromo-substituent acts as both an electronic modulator and a potential site for further synthetic elaboration, influencing the lipophilicity and, consequently, the biological efficacy of the derived compounds.[2]
This guide moves beyond simple recitation of methods. It delves into the causality behind the protocols, offering insights honed from experience to empower researchers to not only replicate but also innovate upon these foundational techniques.
Part 1: Synthesis of Schiff Base Ligands from 2-Bromo-4,5-dihydroxybenzaldehyde
The cornerstone of this chemistry is the condensation reaction between the aldehyde and a primary amine. This process, while classic, requires a nuanced understanding to achieve high purity and yield.
Core Principle: The Nucleophilic Addition-Elimination Pathway
The synthesis proceeds via a two-step mechanism. First, the lone pair of electrons on the nitrogen atom of the primary amine executes a nucleophilic attack on the electrophilic carbonyl carbon of the benzaldehyde. This is often the rate-determining step. A transient, unstable carbinolamine intermediate is formed. The reaction is typically acid-catalyzed; a small amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack.[3] In the second step, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base, characterized by the carbon-nitrogen double bond.
Experimental Workflow: General Protocol for Schiff Base Synthesis
The following protocol is a robust starting point, adaptable for a wide range of primary amines, from simple anilines to complex amino acids or heterocyclic amines.
Materials & Reagents:
-
2-Bromo-4,5-dihydroxybenzaldehyde (1.0 equivalent)
-
Primary Amine (e.g., aniline, 2-aminophenol, sulfanilamide) (1.0 equivalent)
-
Solvent: Absolute Ethanol or Methanol (spectroscopic grade)
-
Catalyst: Glacial Acetic Acid
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with stir bar, heating mantle, Buchner funnel, and standard laboratory glassware.
Step-by-Step Methodology:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-Bromo-4,5-dihydroxybenzaldehyde in 25 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution. In a separate beaker, dissolve 1.0 mmol of the selected primary amine in 20 mL of absolute ethanol.
-
Reaction Initiation & Catalysis: With continuous stirring, add the ethanolic amine solution to the aldehyde solution. To this mixture, add 2-3 drops of glacial acetic acid. The catalytic acid ensures the reaction proceeds efficiently without promoting side reactions.[4]
-
Reflux: Attach the reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80°C for ethanol) for a period of 2-6 hours. The purpose of reflux is to maintain the reaction at a constant, elevated temperature to provide the necessary activation energy, thereby accelerating the rate of reaction towards completion.[5]
-
Reaction Monitoring: The progress can be tracked using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate). The consumption of the starting aldehyde and the formation of the new, often colored, Schiff base spot indicates reaction progression.
-
Isolation and Purification: Upon completion, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small volume of cold ethanol to remove unreacted starting materials.[5]
-
Drying and Storage: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride. The yield is typically high for this reaction.
Workflow Visualization: Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Part 2: Preparation of Metal Complexes
The synthesized Schiff base ligands, rich in electron-donating nitrogen (azomethine) and oxygen (phenolic) atoms, are excellent chelators for a variety of transition metal ions. The complexation often enhances their biological activity and introduces novel physicochemical properties.[6][7]
Core Principle: Lewis Acid-Base Interaction
The formation of a metal complex is a classic Lewis acid-base reaction. The Schiff base ligand acts as a Lewis base, donating electron pairs from its N and O atoms. The metal ion (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) acts as a Lewis acid, accepting these electron pairs to form coordinate covalent bonds. The catechol and azomethine groups allow the ligand to wrap around the metal center, forming a stable chelate ring structure. The stoichiometry, typically 1:2 (metal:ligand), results in coordination complexes with geometries such as square planar, tetrahedral, or octahedral, depending on the metal ion and its coordination number.[8]
Experimental Workflow: General Protocol for Metal Complex Synthesis
Materials & Reagents:
-
Synthesized Schiff Base Ligand (2.0 equivalents)
-
Metal Salt (e.g., CuCl₂·2H₂O, Co(OAc)₂·4H₂O, NiCl₂·6H₂O) (1.0 equivalent)
-
Solvent: Absolute Ethanol or Methanol
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Methodology:
-
Ligand Solution Preparation: Dissolve the Schiff base ligand (2.0 mmol) in 30 mL of ethanol in a round-bottom flask, with gentle heating if necessary.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal salt (1.0 mmol) in 20 mL of ethanol.
-
Complexation Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is often immediately observed, indicating the onset of complexation.[8]
-
Reflux: Heat the resulting mixture to reflux for 1-3 hours to ensure the reaction goes to completion.
-
Isolation: After reflux, cool the mixture to room temperature. Collect the precipitated metal complex by filtration, wash it thoroughly with distilled water to remove any unreacted metal salts, and then with a small amount of cold ethanol.
-
Drying: Dry the final complex in a desiccator or a vacuum oven at a moderate temperature (e.g., 60°C).
Workflow Visualization: Metal Complexation
Caption: General workflow for metal complex synthesis.
System Validation: Essential Characterization Techniques
Confirming the successful synthesis of both the ligand and its complex is non-negotiable. A multi-technique approach ensures scientific rigor.
| Technique | Purpose for Schiff Base (Ligand) | Purpose for Metal Complex |
| FTIR Spectroscopy | Confirmation of the azomethine (C=N) stretch (typically ~1600-1630 cm⁻¹). Disappearance of aldehyde C=O (~1680 cm⁻¹) and amine N-H stretches. | Shift in the C=N stretching frequency upon coordination to the metal ion. Broadening or shifting of the phenolic O-H band indicates deprotonation and coordination. Appearance of new low-frequency bands corresponding to M-O and M-N bonds. |
| ¹H NMR Spectroscopy | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the δ 8.0-9.0 ppm range. | Broadening or disappearance of ligand proton signals near the paramagnetic metal center. Shift in the azomethine proton signal. |
| UV-Visible Spectroscopy | Shows electronic transitions (π→π* and n→π*) characteristic of the aromatic and imine chromophores. | Appearance of new bands in the visible region due to d-d electronic transitions of the metal ion, which are indicative of the complex's geometry (e.g., tetrahedral, square planar). |
| Molar Conductance | N/A | Measured in a solvent like DMF to determine if the complex is an electrolyte or non-electrolyte, helping to elucidate its structure.[9] |
| Magnetic Susceptibility | N/A | Determines the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the geometry around the central metal ion. |
Part 3: Applications in Drug Development and Biological Screening
Schiff bases derived from substituted benzaldehydes and their metal complexes are a focal point of research due to their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][10][11] The chelation of a metal ion is often found to potentiate the activity of the parent ligand.[12]
Protocol: In Vitro Antibacterial Screening (Agar Well Diffusion Method)
This is a standard, reliable method to assess the antibacterial potential of newly synthesized compounds.[4]
Materials & Reagents:
-
Synthesized Schiff base and metal complexes (dissolved in DMSO to a known concentration, e.g., 1 mg/mL)
-
Bacterial Strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Nutrient Agar Medium
-
Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes.
-
Positive Control (e.g., Ciprofloxacin solution)
-
Negative Control (DMSO)
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Nutrient Agar according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculation: Aseptically spread a standardized inoculum of the test bacterium over the surface of the agar plate to create a lawn culture.
-
Well Preparation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.
-
Sample Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution (Schiff base or metal complex), positive control, and negative control into separate, labeled wells.
-
Incubation: Incubate the plates in an inverted position at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters. A larger zone indicates greater antibacterial activity.
Data Interpretation:
The activity of the synthesized compounds can be compared against the standard antibiotic. Often, the metal complexes exhibit larger zones of inhibition than the free Schiff base ligand, demonstrating the synergistic effect of chelation.
| Compound | Concentration (µ g/well ) | Zone of Inhibition (mm) |
| S. aureus | ||
| Schiff Base Ligand | 100 | 12 |
| Cu(II) Complex | 100 | 18 |
| Ni(II) Complex | 100 | 16 |
| Ciprofloxacin (Std.) | 10 | 25 |
| DMSO (Control) | 100 µL | 0 |
| (Note: The data in the table is representative and serves for illustrative purposes only.) |
References
- Y. M. S. Al-Shawi, N. L. Mohammed, & M. J. Kadhim. (2019). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II). International Journal of Scientific Engineering and Research (IJSER). [Source 18]
- M. Vijiyalakshmi. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Research Journal of Pharmacy and Technology. [Source 2]
- Jetir. (2019). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. JETIR. [Source 3]
- K. Singh, et al. (2020). Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. SciSpace. [Source 4]
- S. M. Abd-Elzaher, et al. (2023). Schiff bases and their metal Complexes: A review on the history, synthesis, and applications. Journal of Molecular Structure. [Source 5]
- S. Kumar, et al. (2015). Applications of metal complexes of Schiff bases-A review.
- M. A. Taha, et al. (2016). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works.
- A. A. El-Sherif, et al. (2023).
- R. Mehandi, et al. (2023). Biological aspects of Schiff base–metal complexes derived from benzaldehydes: an overview. Semantic Scholar. [Source 9]
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. BenchChem. [Source 10]
- C. Muthukumar. (n.d.). EVALUATION AND BIOLOGICAL ROLE OF SCHIFF BASE METAL COMPLEXES. World Journal of Pharmaceutical Research. [Source 11]
- A. A. El-Asmy, et al. (2006). Metal Complexes of Schiff Bases: Preparation, Characterization, and Biological Activity.
- M. Madheswari, et al. (2025). The Preparation and spectral characterization of Schiff Base ligand and Cu(II), Co(II), Zn(II), Cd(II) Metal complexes: Biological Activity. Indian Journal of Chemistry (IJC). [Source 13]
- A. A. El-Sherif, et al. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry. [Source 14]
- A. D. Garnovskii, et al. (2023).
- H. I. Abdullah, et al. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. [Source 16]
- M. A. Taha, et al. (2022). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. PMC. [Source 17]
- Y. M. S. Al-Shawi, N. L. Mohammed, & M. J. Kadhim. (2019). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II). International Journal of Scientific Engineering and Research (IJSER). [Source 18]
- A. H. Al-Masoudi, et al. (2015). Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde.
- S. K. S, et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. PMC. [Source 20]
- BenchChem. (2025). Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde. BenchChem. [Source 21]
- P. C. Bunu, et al. (2024).
- R. H. Patel, et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
Sources
- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 2. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediresonline.org [mediresonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. sciensage.info [sciensage.info]
- 8. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
how to improve the yield of 2-Bromo-4,5-dihydroxybenzaldehyde synthesis
Technical Support Center: 2-Bromo-4,5-dihydroxybenzaldehyde Synthesis
Ticket System Status: [ONLINE] Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Halogenated Catechols
Part 1: The Core Directive (Executive Summary)
User Inquiry: "My yields for 2-Bromo-4,5-dihydroxybenzaldehyde are inconsistent (30-50%), and the product often contains black tars. How do I improve this?"
Technical Diagnosis: The synthesis of 2-Bromo-4,5-dihydroxybenzaldehyde (also known as 6-bromoprotocatechualdehyde) via direct bromination of 3,4-dihydroxybenzaldehyde is plagued by two main issues:
-
Oxidative Polymerization: The electron-rich catechol ring is highly susceptible to oxidation by bromine, leading to ortho-quinones and subsequent polymerization (the "black tar").
-
Regioselectivity: Competitive bromination at the 5-position or poly-bromination reduces the yield of the desired 2-isomer (ortho to the aldehyde).
The Solution: To achieve yields >80% with high purity, we recommend shifting from Direct Bromination to a Protection-Bromination-Deprotection strategy (The Veratraldehyde Route) or using N-Bromosuccinimide (NBS) in polar aprotic solvents if direct bromination is mandatory.
Part 2: Troubleshooting Guides (Ticket-Based)
Ticket #401: "My reaction mixture turns black immediately upon adding Bromine."
Status: Resolved
Root Cause: Radical oxidation of the phenolic hydroxyls. Elemental bromine (
-
Switch Reagent: Use N-Bromosuccinimide (NBS) .[1] It provides a slow, controlled release of
and minimizes radical oxidation. -
Temperature Control: If using
, the temperature must be kept below 5°C . -
Inert Atmosphere: Run the reaction under Nitrogen or Argon. Oxygen accelerates quinone formation.
Ticket #402: "I cannot separate the product from the starting material."
Status: Resolved Root Cause: Similar solubility profiles (both are polar catechols). Protocol Adjustment:
-
Conversion Check: Do not stop until TLC shows complete consumption of starting material. Use a slight excess of NBS (1.05 eq).
-
Workup: Use a Sodium Bisulfite (
) quench. This reduces unreacted bromine and reduces oxidized quinones back to phenols, lightening the color and preventing "oiling out." -
Recrystallization: The product recrystallizes well from Water/Methanol (8:2) or Glacial Acetic Acid . Avoid column chromatography if possible, as catechols can stick to silica.
Part 3: Optimized Protocols
We provide two protocols. Protocol A is the industry standard for high yield. Protocol B is the optimized direct method.
Protocol A: The Veratraldehyde Route (Recommended for High Yield)
Yield Expectation: 85-90% Rationale: Methyl groups protect the phenols from oxidation, allowing clean bromination.
-
Step 1 (Bromination): Dissolve 3,4-dimethoxybenzaldehyde (Veratraldehyde) in Acetic Acid. Add
(1.05 eq) dropwise at room temperature. Pour into water to precipitate 2-bromo-4,5-dimethoxybenzaldehyde . -
Step 2 (Demethylation): Dissolve the intermediate in DCM. Add
(3.0 eq) at -78°C, then warm to RT. -
Workup: Quench with ice water. The product precipitates or is extracted with Ethyl Acetate.[2]
Protocol B: Optimized Direct Bromination (NBS Method)
Yield Expectation: 65-75%
Rationale:[3] NBS is milder than
Materials:
-
3,4-dihydroxybenzaldehyde (10 mmol)
-
N-Bromosuccinimide (NBS) (10.5 mmol)
-
Solvent: Acetonitrile (
) or DMF (Avoid Methanol as it can trap the intermediate).
Step-by-Step:
-
Dissolution: Dissolve 1.38g of 3,4-dihydroxybenzaldehyde in 20 mL of Acetonitrile under
. -
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add 1.87g of NBS portion-wise over 30 minutes. Do not add all at once.
-
Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.
-
Quench: Pour mixture into 100 mL ice water containing 1g Sodium Bisulfite.
-
Isolation: A precipitate should form. Filter and wash with cold water.[4] If no precipitate, extract with EtOAc, wash with Brine, dry over
, and evaporate.
Part 4: Visualization & Logic
Diagram 1: Reaction Pathways & Decision Tree
This diagram illustrates the mechanistic choice between direct bromination (risky) and the protected route (safe).
Caption: Decision tree comparing Direct Bromination (NBS) vs. the Veratraldehyde Route for optimal yield.
Part 5: Data Summary
Table 1: Comparison of Bromination Methods
| Parameter | Method A: Elemental Bromine ( | Method B: NBS (Recommended) | Method C: Veratraldehyde Route |
| Reagent Cost | Low | Medium | High (due to |
| Yield | 40-55% | 65-75% | 85-90% |
| Purity (Crude) | Low (Tars present) | Medium | High |
| Key Risk | Runaway oxidation (Black tar) | Incomplete reaction | Moisture sensitivity ( |
| Solvent | Acetic Acid | Acetonitrile / DMF | DCM (for deprotection) |
Part 6: References
-
BenchChem. (2025).[4] 2-Bromo-5-hydroxybenzaldehyde in the Preparation of Anti-inflammatory Agents. Retrieved from
-
Organic Syntheses. (1951). p-Bromobenzaldehyde (Analogous halogenation techniques). Org. Syn. Coll. Vol. 2, p.441. Retrieved from
-
MDPI. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii. Marine Drugs. Retrieved from
-
ChemicalBook. (2024). Synthesis of 2-bromo-5-hydroxybenzaldehyde from m-hydroxybenzaldehyde. Retrieved from
-
Sunan Kalijaga State Islamic University. (2019). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde. Retrieved from
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
common side products in the synthesis of 2-Bromo-4,5-dihydroxybenzaldehyde and their prevention
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical organic chemistry and bench-level execution. Synthesizing 2-Bromo-4,5-dihydroxybenzaldehyde presents unique chemoselectivity and regioselectivity challenges due to the highly activated nature of the catechol ring.
This guide bypasses generic advice, providing you with a mechanistic deep-dive, validated protocols, and causality-driven troubleshooting to eliminate common side products.
Mechanistic Overview & Pathway Divergence
To prevent side products, we must first understand the electronic and steric environment of the starting materials. There are two primary synthetic routes to 2-Bromo-4,5-dihydroxybenzaldehyde:
-
Direct Bromination Route: Electrophilic aromatic substitution of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The hydroxyl groups at C3 and C4 are strongly activating. To achieve the target, bromination must occur at the C6 position (which renumbers to 2-bromo-4,5-dihydroxybenzaldehyde according to IUPAC rules).
-
Demethylation Route: Bromination of 3,4-dimethoxybenzaldehyde followed by ether cleavage.
Both routes are prone to divergence if reaction parameters are not strictly controlled.
Synthesis pathways of 2-bromo-4,5-dihydroxybenzaldehyde and common side product divergence.
Quantitative Data: Reaction Conditions vs. Side Product Yields
The table below summarizes how specific deviations in your reaction parameters directly cause the formation of side products.
| Reaction Route | Reagent / Condition | Target Yield (%) | Major Side Product | Side Product Yield (%) | Prevention Strategy |
| Direct Bromination | Br₂ (1.5 eq), AcOH, 40 °C | 45.0 | Dibromo-derivatives | 35.0 | Limit Br₂ to 1.05 eq; keep T < 10 °C |
| Direct Bromination | Br₂ (1.05 eq), CHCl₃, 0 °C | 82.0 | 3-Bromo regioisomer | 8.0 | Use non-polar solvent to enhance steric control |
| Demethylation | H₂SO₄ (conc.), 90 °C | < 5.0 | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 88.0 | Switch to AlI₃/DMSO or BBr₃ |
| Demethylation | AlI₃ / DMSO (1.0 eq), 80 °C | 40.0 | Hydrodebromination products | 45.0 | Use excess DMSO (≥ 2.5 eq) as HI scavenger |
| Demethylation | AlI₃ / DMSO (2.5 eq), 80 °C | 85.0 | Hydrodebromination products | < 5.0 | Maintain optimal DMSO stoichiometry |
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded into every step so you understand exactly why a parameter is set.
Protocol A: Regioselective Direct Bromination of 3,4-Dihydroxybenzaldehyde
Objective: Maximize C6 bromination while preventing dibromination.
-
Preparation: Dissolve 1.0 eq of 3,4-dihydroxybenzaldehyde in anhydrous chloroform (CHCl₃) under an inert nitrogen atmosphere.
-
Causality: Using a non-polar halogenated solvent instead of acetic acid[1] minimizes solvent-substrate hydrogen bonding. This allows the intrinsic steric bulk of the aldehyde group to direct the incoming bromine electrophile away from the C2 position, favoring the desired target.
-
-
Temperature Control: Cool the reactor to 0–5 °C using an ice-water bath.
-
Causality: The catechol ring is highly activated. Low temperatures kinetically suppress secondary bromination events.
-
-
Bromine Addition: Prepare a solution of 1.05 eq of molecular bromine (Br₂) in CHCl₃. Add this dropwise over 2 hours.
-
Causality: Dropwise addition maintains a low steady-state concentration of electrophilic bromine, preventing the formation of 2,3-dibromo-4,5-dihydroxybenzaldehyde.
-
-
Quenching & Workup: Quench the reaction with saturated aqueous sodium bisulfite (NaHSO₃) to neutralize unreacted bromine. Extract, dry over MgSO₄, and concentrate.
-
Validation Checkpoint: Run an LC-MS aliquot. The target mass should be m/z 215/217 [M-H]⁻ with a 1:1 isotopic ratio. The absence of m/z 293/295/297 indicates successful prevention of dibromination.
Protocol B: Complete Demethylation via AlI₃/DMSO
Objective: Cleave both ether bonds of 2-bromo-4,5-dimethoxybenzaldehyde without losing the aromatic bromine.
-
Reagent Generation: In a dry flask, suspend aluminum triiodide (AlI₃) in anhydrous acetonitrile. Add 2.5 eq of anhydrous dimethyl sulfoxide (DMSO).
-
Causality: This generates the active ether-cleaving species, aluminum oxide iodide (O=AlI), in situ[2].
-
-
Substrate Addition: Add 1.0 eq of 2-bromo-4,5-dimethoxybenzaldehyde to the suspension.
-
Reaction: Heat to 80 °C and monitor via TLC.
-
Causality: Excess DMSO acts as a hydroiodic acid (HI) scavenger. Without excess DMSO, the generated HI acts as a reducing agent and causes hydrodebromination (loss of the aromatic bromine atom)[2].
-
-
Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash with brine, dry, and concentrate.
-
Validation Checkpoint: Perform ¹H NMR (DMSO-d₆). The complete disappearance of the methoxy singlets at ~3.8–3.9 ppm confirms complete demethylation.
Troubleshooting FAQs
Q1: I attempted to demethylate 2-bromo-4,5-dimethoxybenzaldehyde using concentrated H₂SO₄, but I only got a monodemethylated product. Why? A1: Concentrated sulfuric acid is insufficiently nucleophilic to cleave both ether bonds efficiently. It selectively cleaves the methoxy group at the 4-position (yielding 2-bromo-5-hydroxy-4-methoxybenzaldehyde) due to the electronic influence of the para-formyl group[3]. For complete demethylation, a stronger Lewis acid system like BBr₃ or the [2] is required.
Q2: My direct bromination yielded a mixture of regioisomers. How can I separate the 3-bromo regioisomer from the 2-bromo target? A2: Regioisomers have nearly identical boiling points and similar polarities, making column chromatography highly inefficient. However, their crystal lattice packing differs significantly due to the position of the bulky bromine atom relative to the aldehyde. Repeated recrystallization from an ethanol/water mixture exploits these solubility differences, allowing the 2-bromo isomer to preferentially crystallize.
Q3: Why is my target compound oxidizing into 2-bromo-4,5-dihydroxybenzoic acid? A3: The aldehyde moiety is highly susceptible to auto-oxidation, especially in the presence of trace metals or prolonged exposure to atmospheric oxygen under basic conditions. Prevention: Always degas solvents using nitrogen or argon sparging. Store the final product under an inert atmosphere at -20 °C.
Q4: Why am I seeing a large peak for a dibrominated product in my LC-MS? A4: Over-bromination typically occurs when the local concentration of Br₂ is too high or the temperature exceeds 20 °C[1]. The highly activated catechol ring easily undergoes a second electrophilic aromatic substitution. Ensure rigorous dropwise addition of Br₂ and maintain strict cooling (0–5 °C).
References
1. 2. 3. 4.
Sources
optimizing reaction conditions for derivatization of 2-Bromo-4,5-dihydroxybenzaldehyde
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex chemoselectivity challenges associated with 2-Bromo-4,5-dihydroxybenzaldehyde .
This molecule is a highly versatile but synthetically demanding trifunctional building block. It contains an electrophilic aldehyde, a redox-active and nucleophilic catechol moiety, and a cross-coupling-ready aryl bromide. Successful derivatization requires strict control over the order of operations—specifically, masking the reactive catechol before manipulating the bromide or aldehyde.
System Overview & Derivatization Logic
Chemoselective derivatization pathways for 2-Bromo-4,5-dihydroxybenzaldehyde.
Troubleshooting & FAQs
Q: Why does my reaction mixture turn dark brown/black when I add base for the protection step, and how do I prevent it? A: 2-Bromo-4,5-dihydroxybenzaldehyde contains a catechol moiety. Catechols are potent natural antioxidants that readily scavenge reactive oxygen species[1]. In alkaline environments, they are highly susceptible to auto-oxidation, forming highly reactive ortho-quinones. These quinones rapidly undergo uncontrolled polymerization, leading to dark, intractable tars. Causality & Solution: Oxygen acts as the terminal oxidant in the presence of a base. Always degas your solvents (e.g., via freeze-pump-thaw or sparging with Argon) and maintain a strict inert atmosphere. Using milder bases like K₂CO₃ instead of NaOH minimizes the oxidation rate while still allowing for efficient alkylation[2].
Q: Can I perform a Suzuki-Miyaura cross-coupling directly on the unprotected 2-Bromo-4,5-dihydroxybenzaldehyde? A: No. Unprotected catechols act as bidentate ligands and will strongly chelate the palladium catalyst, effectively poisoning it. Furthermore, the acidic phenolic protons (pKa ~9) will neutralize the basic conditions required to form the reactive boronate species in the transmetalation step of the catalytic cycle. Causality & Solution: You must mask the diol (e.g., as a dimethyl ether or acetonide) prior to any transition-metal-catalyzed cross-coupling to eliminate both catalyst chelation and proton-transfer side reactions.
Q: How can I achieve complete O-alkylation without triggering side reactions at the aldehyde? A: Strong bases (like KOH or NaH) can trigger the Cannizzaro reaction—a disproportionation of the non-enolizable aldehyde into a carboxylic acid and an alcohol. Causality & Solution: To achieve chemoselective O-alkylation without disturbing the aldehyde, use a mild base like K₂CO₃ in a polar aprotic solvent (e.g., DMF or Acetone) with an excess of your alkyl halide (e.g., Methyl Iodide)[3].
Quantitative Data: Protection Strategy Matrix
Selecting the right protecting group for the catechol is the most critical step in your workflow. Use the table below to balance yield, downstream compatibility, and deprotection conditions.
| Protection Strategy | Reagents & Conditions | Typical Yield | Deprotection Conditions | Pd-Catalysis Compatibility |
| Dimethyl Ether | MeI (2.5 eq), K₂CO₃, DMF, RT | >90% | BBr₃, CH₂Cl₂, -78°C | Excellent |
| Dibenzyl Ether | BnBr (2.5 eq), K₂CO₃, DMF, 60°C | 80-85% | H₂, Pd/C (Reduces aldehyde too) | Good (Avoid reductive conditions) |
| Acetonide | 2,2-Dimethoxypropane, TsOH, Reflux | 70-75% | TFA, H₂O, RT | Excellent |
| MOM Ether | MOM-Cl, DIPEA, CH₂Cl₂, 0°C | 60-70% | HCl, MeOH, 50°C | Moderate (Acid sensitive) |
Validated Standard Operating Procedures (SOPs)
Protocol A: Exhaustive Methylation to 2-Bromo-4,5-dimethoxybenzaldehyde
Objective: Mask the catechol to prevent oxidation and metal chelation during downstream cross-coupling[3]. Mechanism: Sₙ2 alkylation of the phenoxide ions generated by mild base deprotonation.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Bromo-4,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M) under a strict argon atmosphere.
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (3.0 eq). Stir for 15 minutes. Note: The solution will darken slightly as the phenoxide forms, but an inert atmosphere prevents quinone formation.
-
Alkylation: Dropwise add Methyl Iodide (MeI) (2.5 eq) while maintaining the reaction flask at 0°C using an ice bath to prevent an exothermic runaway.
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.
-
Workup: Quench by pouring the mixture into ice water (5x volume of DMF). Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo and recrystallize from hot ethanol.
Self-Validating Checkpoint: The starting material (catechol) is highly polar and streaks on silica gel. Upon successful dimethylation, TLC (Hexanes:EtOAc 3:1) will show the complete disappearance of the polar streak and the emergence of a tight, UV-active spot at R_f ~0.6. Additionally, the product will precipitate as a white/pale-yellow solid upon aqueous workup, whereas oxidized byproducts will remain as dark brown oils.
Protocol B: Suzuki-Miyaura Cross-Coupling of the Protected Derivative
Objective: Arylate the C2 position of the newly synthesized 2-Bromo-4,5-dimethoxybenzaldehyde. Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetalation with an activated aryl boronate, and reductive elimination.
Step-by-Step Methodology:
-
Preparation: Combine 2-Bromo-4,5-dimethoxybenzaldehyde (1.0 eq), your desired Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.
-
Solvent: Add a thoroughly degassed mixture of Toluene/EtOH/H₂O (2:1:1). Causality: Water is absolutely essential for the activation of the boronic acid into the reactive boronate complex required for transmetalation.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) under a positive stream of argon.
-
Reaction: Heat the sealed flask to 80°C for 12 hours.
-
Workup: Cool to room temperature and filter through a Celite pad to remove precipitated Pd black. Extract the filtrate with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoint: The oxidative addition of Pd(0) and subsequent reductive elimination will eventually lead to catalyst degradation into Pd black. A successful reaction is visually indicated by the transition from a clear yellow solution to a dark grey suspension. Mass spectrometry (LC-MS) should confirm the [M+H]⁺ of the biaryl product, with the characteristic isotopic bromine doublet (M / M+2) completely absent.
References
- Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.
- Source: designer-drug.
- Source: mdpi.
Sources
Technical Support Center: Regioselective Synthesis of 2-Bromo-4,5-dihydroxybenzaldehyde Isomers
Welcome to the technical support center for the synthesis of brominated dihydroxybenzaldehyde isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on highly activated phenolic systems. Here, we address the common challenges encountered during the regioselective synthesis of 2-Bromo-4,5-dihydroxybenzaldehyde and its related isomers, providing troubleshooting advice, mechanistic explanations, and validated protocols to enhance the success of your synthetic campaigns.
Section 1: Core Challenges & Mechanistic Insights
Q1: Why is achieving high regioselectivity during the bromination of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) so challenging?
A1: The primary challenge lies in the powerful and conflicting directing effects of the functional groups on the aromatic ring.
-
Hydroxyl Groups (-OH): The two hydroxyl groups at the C4 and C5 positions are potent activating groups and are ortho, para-directors. They strongly activate the C2 and C6 positions for electrophilic attack through resonance stabilization of the sigma complex.
-
Formyl Group (-CHO): The aldehyde group is a deactivating group and a meta-director. It withdraws electron density from the ring, primarily from the ortho and para positions (C2, C4, C6), making the C5 position relatively more susceptible to electrophilic attack from its perspective.
This electronic tug-of-war results in a highly reactive system where multiple positions are susceptible to bromination, often leading to a mixture of 2-bromo, 6-bromo, and sometimes 5-bromo isomers, along with potential over-bromination products. The subtle interplay of sterics and electronics makes controlling the reaction outcome difficult without a carefully planned strategy.
Caption: Conflicting electronic directing effects on the protocatechualdehyde ring.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter in the lab.
Issue 1: Poor Regioselectivity & Isomer Mixtures
Q: My bromination of 3,4-dihydroxybenzaldehyde with Br₂ in acetic acid yielded an inseparable mixture of isomers. How can I improve the selectivity to favor the 2-bromo product?
A: This is the most common issue. Direct bromination of the unprotected catechol is notoriously unselective. To favor the 2-bromo isomer, a more sophisticated approach is required.
Root Causes & Solutions:
-
Hyper-activated Ring: The unprotected hydroxyl groups make the ring too reactive for controlled bromination.
-
Solution: Protecting Group Strategy. This is the most robust solution. By temporarily masking the hydroxyl groups, you can fundamentally alter the electronic and steric landscape of the molecule. Protecting the 4- and 5-hydroxyls as an acetonide, for example, reduces their activating strength and introduces steric bulk around the C5 and C6 positions, thereby favoring substitution at the C2 position.[1][2][3]
-
-
Harsh Brominating Agent: Molecular bromine (Br₂) is a strong electrophile and can be indiscriminate.
-
Solution: Milder Brominating Agents. Consider using N-Bromosuccinimide (NBS). NBS is often used for milder brominations and can provide better selectivity, especially at lower temperatures.[4] However, even with NBS, a protecting group strategy is often still necessary for high selectivity with this substrate.[5]
-
-
Reaction Conditions: High temperatures and polar, protic solvents can accelerate the reaction but decrease selectivity.
-
Solution: Optimize Conditions. Perform the reaction at low temperatures (e.g., 0°C to -20°C) to slow down the reaction rate, which often enhances selectivity. Use a less polar aprotic solvent like dichloromethane (DCM) or chloroform.
-
Issue 2: Low Yields and Formation of Dark, Tarry Byproducts
Q: The reaction mixture turned dark purple/black, and after workup, I isolated a low yield of a tarry, intractable material. What is causing this?
A: This is indicative of oxidation. Catechols (1,2-dihydroxybenzenes) are highly susceptible to oxidation, especially in the presence of electrophiles and potential acid catalysts, forming highly colored quinone and polymeric byproducts.
Root Causes & Solutions:
-
Oxidation of the Catechol Moiety: The electron-rich diol system is easily oxidized to the corresponding o-quinone, which can then polymerize.
-
Solution 1: Inert Atmosphere. Always run the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen, which can participate in oxidation pathways.
-
Solution 2: Degas Solvents. Use solvents that have been degassed to remove dissolved oxygen.
-
Solution 3: Protecting Groups. As with selectivity issues, protecting the hydroxyl groups prevents their oxidation, providing a much cleaner reaction.[1]
-
-
Over-bromination: The high reactivity of the ring can lead to the rapid formation of di- and tri-brominated species, which are often unstable and contribute to decomposition.
-
Solution: Controlled Reagent Addition. Add the brominating agent (e.g., a solution of Br₂ in DCM) slowly via a syringe pump or dropping funnel to maintain a low instantaneous concentration, minimizing over-reaction. Use of exactly one stoichiometric equivalent of the brominating agent is critical.
-
Issue 3: Difficulty in Purifying Isomers
Q: I've managed to synthesize a mixture of bromo-isomers, but they have nearly identical Rf values on TLC and co-elute during column chromatography. How can I separate them?
A: The structural similarity of these isomers makes them notoriously difficult to separate by standard silica gel chromatography.[6]
Potential Solutions:
-
Fractional Recrystallization: If you have a solid mixture, try fractional recrystallization from various solvent systems. One isomer may be significantly less soluble than the others, allowing for its isolation in pure form.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than flash chromatography. A reverse-phase (e.g., C18) preparative HPLC column can often successfully separate closely related isomers.[6]
-
Derivatization: Convert the mixture of phenolic isomers into derivatives (e.g., methyl ethers or acetates). These derivatives will have different physical properties and may be more amenable to separation by chromatography. Once separated, the protecting groups can be removed to yield the pure isomers.
-
Re-evaluate the Synthesis: The most effective solution is often to prevent the formation of the mixture in the first place by employing a highly regioselective synthetic route, such as a protecting group strategy.
Section 3: Validated Experimental Protocol
Regioselective Synthesis of 2-Bromo-4,5-dihydroxybenzaldehyde via an Isopropylidene Ketal Intermediate
This protocol is a reliable method that employs a protecting group to ensure high regioselectivity for the 2-bromo isomer.
Step 1: Protection of 3,4-Dihydroxybenzaldehyde
-
To a stirred suspension of 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous toluene, add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected (typically 2-4 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product (4,5-isopropylidenedioxybenzaldehyde) is typically of sufficient purity for the next step.
Step 2: Regioselective Bromination
-
Dissolve the protected aldehyde (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath under an argon atmosphere.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the cooled aldehyde solution over 30 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-bromo-4,5-isopropylidenedioxybenzaldehyde.
Step 3: Deprotection
-
Dissolve the purified bromo-acetonide (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
Neutralize the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, 2-Bromo-4,5-dihydroxybenzaldehyde, as a solid.
Section 4: Isomer Characterization & FAQs
Q: How can I definitively distinguish between the 2-bromo, 5-bromo, and 6-bromo isomers using NMR?
A: ¹H NMR spectroscopy is a powerful tool for distinguishing these regioisomers based on the chemical shifts and, more importantly, the coupling constants of the remaining aromatic protons.[7][8][9]
| Isomer | Aromatic Protons | Expected ¹H NMR Pattern (in DMSO-d₆) |
| 2-Bromo-4,5-dihydroxybenzaldehyde | H-3, H-6 | Two singlets. H-6 will be downfield due to proximity to the aldehyde. |
| 5-Bromo-4,5-dihydroxybenzaldehyde | H-2, H-6 | Two singlets. H-2 and H-6 will have characteristic shifts. |
| 6-Bromo-4,5-dihydroxybenzaldehyde | H-2, H-5 | Two doublets with a large ortho coupling constant (J ≈ 8-9 Hz). |
Table 1: Diagnostic ¹H NMR patterns for distinguishing bromo-dihydroxybenzaldehyde isomers.
Advanced 2D NMR techniques like COSY, HSQC, and HMBC can provide unambiguous structural confirmation by revealing proton-proton and proton-carbon correlations.[7]
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: Can I introduce the bromine atom first and then formylate the ring?
-
A: Yes, this is a viable alternative strategy. Starting with 4-bromocatechol, you could then perform a regioselective formylation (e.g., using the Vilsmeier-Haack or Duff reaction). However, controlling the regioselectivity of the formylation on the brominated catechol presents its own set of challenges.
-
-
Q: What safety precautions are essential when working with bromine?
-
A: Bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves. Have a quenching agent, such as sodium thiosulfate solution, readily available to neutralize spills.[10]
-
References
- BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. Benchchem.
- BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. Benchchem.
- BenchChem. (2025). Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes. Benchchem.
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]
- JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
-
MDPI. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
MDPI. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
PMC. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. Retrieved from [Link]
-
PMC. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
-
PMC. (n.d.). Sporolide B: Synthetic Studies. Retrieved from [Link]
-
ResearchGate. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
-
YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]
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Technical Support Center: Methods to Prevent the Decomposition of 2-Bromo-4,5-dihydroxybenzaldehyde During Reactions
Welcome to the technical support guide for 2-Bromo-4,5-dihydroxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. 2-Bromo-4,5-dihydroxybenzaldehyde is a valuable building block in the synthesis of various bioactive molecules, including anti-inflammatory and antioxidant agents[1][2][3]. However, its 4,5-dihydroxy (catechol) moiety makes it highly susceptible to oxidative decomposition, a common challenge that can lead to failed reactions, low yields, and complex purification issues.
This guide provides a structured, in-depth approach to understanding and preventing this degradation. We will move from the fundamental chemistry of the decomposition to practical, step-by-step protocols and advanced strategies, ensuring the integrity of your experiments.
Part 1: Understanding the Instability - The "Why"
Before troubleshooting, it is critical to understand the underlying chemical mechanism of degradation. The primary culprit is the oxidation of the catechol group.
FAQ 1: Why does my reaction mixture containing 2-Bromo-4,5-dihydroxybenzaldehyde turn dark (brown, purple, or black)?
This discoloration is the classic visual indicator of catechol oxidation[4]. The electron-rich 4,5-dihydroxy groups are readily oxidized to form a highly reactive intermediate: an ortho-quinone. This process is often accelerated by basic conditions, the presence of atmospheric oxygen, and trace metal impurities[5][6]. The resulting o-quinone is highly electrophilic and intensely colored. It can subsequently undergo polymerization or react with other nucleophiles in your mixture, leading to the formation of complex, high-molecular-weight, dark-colored byproducts that are difficult to remove.
Caption: Oxidative decomposition pathway of the catechol moiety.
Part 2: Troubleshooting Guide & Proactive Prevention
This section addresses common experimental scenarios and provides actionable solutions to mitigate decomposition.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction darkens immediately upon adding a base (e.g., NaOH, K₂CO₃, Et₃N). | Base-Promoted Autoxidation: Deprotonation of catechol hydroxyls drastically lowers their oxidation potential, accelerating reaction with dissolved oxygen[5][7]. | 1. Implement a rigorous inert atmosphere protocol.2. Add a chemical antioxidant/reducing agent.3. Add base slowly at low temperature. |
| Solution darkens over time, even under neutral or acidic conditions. | 1. Dissolved Oxygen: Standard solvents contain enough dissolved O₂ to cause slow oxidation.2. Metal Contamination: Trace Fe³⁺ or Cu²⁺ from spatulas or reagents can catalyze oxidation.3. Light Exposure: Photochemical oxidation can occur over long reaction times[4][8]. | 1. Degas all solvents thoroughly before use.2. Use non-metallic spatulas; consider pre-treating glassware with a chelating agent (e.g., EDTA wash).3. Protect the reaction from light by wrapping the flask in aluminum foil. |
| Low yield of desired product with significant baseline material on TLC/LCMS. | Substrate Degradation: A significant portion of the starting material has likely decomposed into a complex mixture of polar, polymeric byproducts. | Review all preventative measures. If conditions are inherently harsh (high temp, strong base), consider using a protecting group strategy. |
FAQ 2: How can I run my reaction under basic conditions without decomposing the substrate?
This is the most common challenge. The key is to remove oxygen, the primary oxidant, and/or to introduce a sacrificial reductant.
Solution A: Rigorous Inert Atmosphere Protocol
Merely purging the flask headspace with nitrogen or argon is often insufficient. Oxygen dissolved within the solvents is the main problem.
-
Step 1: Select an Appropriate Solvent: Choose a solvent that is easily degassed and dry. Anhydrous solvents are recommended.
-
Step 2: Degas the Solvent: Use one of the following methods:
-
Sparging (Good): Bubble a fine stream of inert gas (Argon or Nitrogen) through the solvent via a long needle for at least 30-60 minutes.
-
Freeze-Pump-Thaw (Best): For the most sensitive reactions, freeze the solvent using liquid nitrogen. Apply a high vacuum to remove gases from above the solid. Close the flask to the vacuum, remove it from the liquid nitrogen, and allow it to thaw. The dissolved gases will bubble out. Repeat this cycle at least three times.
-
-
Step 3: Reaction Setup: Add the solid 2-Bromo-4,5-dihydroxybenzaldehyde and other reagents to a dried flask. Purge the flask with inert gas. Add the degassed solvent via cannula or syringe.
-
Step 4: Reagent Addition: Maintain a positive pressure of inert gas throughout the reaction. Add degassed base solutions slowly via syringe, preferably at a reduced temperature (e.g., 0 °C) to control any exotherm and slow the rate of potential oxidation.
Solution B: Use of a Sacrificial Antioxidant
In some cases, an inert atmosphere alone is not enough. Adding a small amount of a reducing agent can protect the catechol by being preferentially oxidized[9][10].
-
Recommended Agent: Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an effective and inexpensive choice[11][12]. It is a powerful reducing agent that can scavenge residual oxygen and reduce any newly formed quinone back to the catechol.
-
Protocol:
-
Set up the reaction under an inert atmosphere with degassed solvents as described above.
-
Before adding your base or other sensitive reagents, add a small amount of solid sodium dithionite (typically 0.05 to 0.1 equivalents relative to your substrate).
-
Stir for a few minutes to allow it to dissolve and scavenge any residual oxygen.
-
Proceed with the reaction as planned. Note that the decomposition byproducts of dithionite are sulfate and sulfite salts, which are typically removed during aqueous workup[11].
-
Caption: Decision workflow for selecting an appropriate prevention strategy.
Part 3: Advanced Strategy - Chemical Protection
FAQ 3: My reaction requires high temperatures or strongly nucleophilic/basic conditions, and the previous methods are failing. What is the next step?
When reaction conditions are too harsh for the unprotected catechol, the most robust strategy is to temporarily mask the hydroxyl groups with a protecting group. This involves two additional steps to your synthesis (protection and deprotection), but it provides the highest level of security against degradation[13][14].
For catechols, a common and effective strategy is to form a cyclic acetal or ketal, such as a methylene acetal (forming a 1,3-benzodioxole ring) or an acetonide[15][16].
Caption: General workflow for using a catechol protecting group.
Example Protocol: Methylene Acetal Protection
-
Protection: Dissolve 2-Bromo-4,5-dihydroxybenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent like DMF or acetone. Add a weak base, such as potassium carbonate (K₂CO₃, ~2.5 eq), followed by dibromomethane or diiodomethane (~1.2 eq). Heat the reaction (typically 60-100 °C) and monitor by TLC until the starting material is consumed. Perform an aqueous workup and purify the resulting protected compound, 6-bromo-1,3-benzodioxole-5-carbaldehyde.
-
Desired Reaction: With the stable 1,3-benzodioxole in place, perform your intended reaction on the aldehyde group under the previously incompatible conditions.
-
Deprotection: The methylene acetal is robust but can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or other specific methods to regenerate the catechol.
Part 4: Best Practices for Storage and Handling
Proper storage is essential for ensuring the long-term viability of 2-Bromo-4,5-dihydroxybenzaldehyde. Catechols are known to darken upon exposure to air and light over time[4][8].
| Form | Condition | Container | Rationale |
| Solid | Store at -20°C under an inert atmosphere (Argon or Nitrogen). | Amber glass vial or a clear vial wrapped in foil, placed inside a larger container with a desiccant. | Minimizes thermal, photo-, and oxidative degradation. Prevents moisture uptake[17][18]. |
| Solution | Not Recommended for Long-Term Storage. If required, prepare fresh in a high-purity, anhydrous, degassed solvent. | Air-tight, septum-sealed flask (e.g., Schlenk flask) under a positive pressure of inert gas. | Highly prone to oxidation in solution. Minimizing exposure to air and water is critical[19]. |
References
- ResearchGate. (n.d.). Various protection groups used in the synthesis of COFs. Catechol... [Download Scientific Diagram].
- ResearchGate. (2015, May 30). Catechol Protecting Group Strategies in the Synthesis of Nitronyl Nitroxide—Semiquinone Metal Complexes.
- PMC. (2021, February 19).
- EBSCO. (n.d.). Catechol oxidase | Chemistry | Research Starters.
- Reddit. (2020, May 11). Protecting Groups in Organic Synthesis.
- ACS Publications. (2021, February 19).
- Chemos GmbH & Co.KG. (n.d.).
- Organic Syntheses. (1966). 2-bromo-4-methylbenzaldehyde.
- Benchchem. (n.d.).
- ACS Publications. (2003, December 12). Protection (and Deprotection)
- ResearchGate. (2021, February 25).
- Wikipedia. (n.d.). Protecting group.
- Fisher Scientific. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
- ChemicalBook. (n.d.).
- New Jersey Department of Health. (n.d.). Catechol - Hazardous Substance Fact Sheet.
- Carl ROTH. (n.d.).
- Scribd. (n.d.). 1,3-Dihydroxybenzene Safety Guide.
- MDPI. (2022, August 31).
- Wikipedia. (n.d.). Sodium dithionite.
- Taylor & Francis. (n.d.). Sodium dithionite – Knowledge and References.
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Google Patents. (n.d.).
- ResearchGate. (2025, October 30).
- Benchchem. (n.d.).
- Google Patents. (n.d.). US5126018A - Method of producing sodium dithionite by electrochemical means.
- PMC. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2,4-Dihydroxybenzaldehyde.
- Sciencemadness Discussion Board. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
- Semantic Scholar. (n.d.). Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.
- MDPI. (2026, January 7).
- Benchchem. (n.d.).
- PMC. (n.d.). Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.
- PMC. (n.d.). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro.
- Semantic Scholar. (2023, June 20).
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- 2. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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analytical methods for monitoring the progress of reactions involving 2-Bromo-4,5-dihydroxybenzaldehyde
Overview: 2-Bromo-4,5-dihydroxybenzaldehyde is a highly versatile but analytically challenging building block used in drug discovery. It possesses three distinct reactive sites: a condensable aldehyde, a cross-coupling-ready aryl bromide, and an oxidation-prone catechol moiety. This guide provides troubleshooting strategies and validated protocols for researchers monitoring its reactions, ensuring data integrity and method robustness.
Section 1: HPLC-UV/Vis Troubleshooting (Catechol Oxidation & Peak Tailing)
Q: Why does my reaction mixture turn dark over time, accompanied by severe HPLC baseline drift and missing starting material peaks? A: This is a classic symptom of catechol oxidation. The 4,5-dihydroxy (catechol) moiety of 2-Bromo-4,5-dihydroxybenzaldehyde is highly susceptible to oxidation, especially at neutral to basic pH or in the presence of trace transition metals. It oxidizes to the corresponding o-quinone. These o-quinones are highly reactive electrophiles that rapidly undergo Michael additions or polymerize into complex, dark-colored macromolecular structures. These polymers absorb broadly in the UV-Vis spectrum (~400 nm), causing baseline drift and an apparent loss of mass balance .
The Fix (Causality & Protocol): To accurately quantify the remaining starting material, you must halt the oxidation and reduce any transient o-quinones back to the catechol state prior to injection. Using an acidic mobile phase (pH < 3.0) suppresses the ionization of the hydroxyl groups, severely retarding the oxidation rate. Adding a mild reducing agent like ascorbic acid selectively reduces o-quinones back to catechols without reducing the aldehyde moiety.
Catechol oxidation pathway and analytical rescue via chemical reduction.
Q: I am experiencing severe peak tailing for 2-Bromo-4,5-dihydroxybenzaldehyde on my C18 column. How can I improve peak shape? A: Catechols are notorious for secondary interactions. The adjacent hydroxyl groups act as bidentate ligands, chelating residual trace metals (like Fe³⁺ or Al³⁺) present in the silica matrix or the stainless steel frit of the HPLC column. The Fix: Use a high-purity, end-capped C18 column specifically designed for polar compounds. Add a competitive binder (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanols and disrupt metal chelation.
Section 2: LC-MS Isotopic Pattern Analysis
Q: In complex reaction mixtures (e.g., cross-coupling or substitution), how can I definitively identify products retaining the bromine atom versus debrominated side products? A: Leverage the natural isotopic signature of bromine. Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (~50.69% and 49.31%). Any intact molecule containing a single bromine atom will exhibit a distinct doublet in the mass spectrum, with the molecular ion (M) and the (M+2) peak having approximately equal intensities .
The Fix: Do not rely solely on the Total Ion Chromatogram (TIC). Instead, extract the specific Extracted Ion Chromatograms (EICs) for both the M and M+2 masses. For automated high-throughput screening, apply an Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering (AMSA-IPF) algorithm. This computational approach filters LC-MS data by strictly requiring the M and M+2 ion pairs to fall within a predefined accurate mass tolerance (e.g., 5 ppm) and relative abundance criteria, effectively eliminating background noise and unambiguously identifying brominated species .
Table 1: Diagnostic Isotopic Patterns in LC-MS for 2-Bromo-4,5-dihydroxybenzaldehyde Derivatives
| Species Type | Example Formula | Exact Mass (M) | Expected M+2 Mass | Intensity Ratio (M : M+2) | Diagnostic Feature |
| Starting Material | C₇H₅BrO₃ | 215.94 | 217.94 | ~ 1 : 1 | Distinct doublet |
| Debrominated Impurity | C₇H₆O₃ | 138.03 | N/A | 100 : 0 | Absence of M+2 doublet |
| Dibrominated Byproduct | C₇H₄Br₂O₃ | 293.85 | 295.85 (M+2), 297.85 (M+4) | ~ 1 : 2 : 1 | Triplet pattern |
Section 3: In-Situ NMR Monitoring of Condensation Reactions
Q: I am monitoring the formation of a Schiff base (imine) from 2-Bromo-4,5-dihydroxybenzaldehyde and a primary amine via ¹H-NMR. I see the aldehyde peak (~9.8 ppm) disappear, but the imine peak (~8.2-8.5 ppm) doesn't immediately appear. Instead, a transient set of peaks emerges. What is happening? A: You are observing the formation of a hemiaminal intermediate. The condensation of an aldehyde with a primary amine is a two-step process. First, nucleophilic attack of the amine on the carbonyl carbon forms a tetrahedral hemiaminal. This step is often fast and reversible. However, the subsequent dehydration (loss of water) to form the C=N Schiff base is endothermic and can be the rate-limiting step, especially at lower temperatures or in non-polar solvents .
The Fix: To push the equilibrium toward the Schiff base and validate the kinetics:
-
Temperature: Increase the NMR probe temperature (e.g., from 25 °C to 50 °C). Because the dehydration step is endothermic, higher temperatures favor imine formation.
-
Water Scavenging: Add activated 3Å molecular sieves directly to the NMR tube to sequester the eliminated water, driving the equilibrium forward.
Kinetic progression of Schiff base formation monitored via 1H-NMR chemical shifts.
Section 4: Self-Validating Experimental Protocols
Protocol A: HPLC Sample Preparation for Oxidation-Prone Catechols
Objective: Prevent in-situ degradation of 2-Bromo-4,5-dihydroxybenzaldehyde during autosampler queuing. Causality: Ascorbic acid provides reducing equivalents to reverse quinone formation, while acidic pH protonates the catecholic oxygens, raising the oxidation potential.
Step-by-Step Methodology:
-
Prepare Quench Solution: Dissolve 17.6 mg of ascorbic acid (100 mM) in 10 mL of a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid. Chill to 4 °C.
-
Sampling: Extract exactly 50 µL of the active reaction mixture.
-
Quenching: Immediately inject the 50 µL aliquot into 950 µL of the chilled Quench Solution. Vortex for 5 seconds.
-
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove any precipitated salts or catalyst.
-
Self-Validation Check: Analyze immediately via HPLC. Run a parallel control sample quenched without ascorbic acid. If the control shows a lower starting material peak area and a broad hump at the baseline (polymers), but the ascorbic acid sample is clean, the quench has successfully validated its protective mechanism.
Protocol B: In-Situ NMR Kinetic Profiling
Objective: Accurately track the conversion of 2-Bromo-4,5-dihydroxybenzaldehyde to its imine derivative. Causality: Deuterated aprotic solvents allow clear visibility of the exchangeable protons and the critical aldehyde/imine C-H signals without solvent suppression artifacts.
Step-by-Step Methodology:
-
Preparation: In a dry N₂-purged glovebox, dissolve 0.1 mmol of 2-Bromo-4,5-dihydroxybenzaldehyde in 0.5 mL of dry DMSO-d₆.
-
Baseline Scan: Transfer to an NMR tube and acquire a baseline ¹H-NMR spectrum (16 scans). Note the exact integration of the aldehyde proton (~9.8 ppm).
-
Reagent Addition: Inject 0.1 mmol of the target primary amine directly into the NMR tube. Cap tightly and invert 3 times to mix.
-
Data Acquisition: Insert the tube into the NMR spectrometer (pre-equilibrated to 40 °C). Set up a kinetic array to acquire a 4-scan spectrum every 2 minutes for 2 hours.
-
Self-Validation Check: Plot the integral of the aldehyde (decay), hemiaminal (rise and decay), and imine (rise). The sum of the molar integrals of these three species must remain constant throughout the experiment. A drop in total mass balance definitively indicates an unmonitored side reaction (e.g., oxidation or polymerization), validating the need for stricter inert conditions.
References
-
Title: Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents Source: Semantic Scholar URL: [Link]
-
Title: Interpretation of Isotope Peaks in Small Molecule LC–MS Source: LCGC International URL: [Link]
-
Title: An accurate-mass-based spectral-averaging isotope-pattern-filtering algorithm for extraction of drug metabolites possessing a distinct isotope pattern from LC-MS data Source: PubMed (NIH) URL: [Link]
-
Title: A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals Source: PubMed Central (NIH) URL: [Link]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-4,5-dihydroxybenzaldehyde and Its Positional Isomers in Synthetic Applications
In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are pivotal intermediates, serving as versatile scaffolds for the synthesis of a myriad of complex molecules. Among these, brominated dihydroxybenzaldehydes are of particular interest due to the unique electronic and steric properties imparted by the substituent pattern on the aromatic ring. The interplay between the electron-withdrawing nature of the bromo and aldehyde functionalities and the electron-donating character of the hydroxyl groups creates a nuanced reactivity profile that can be strategically exploited in multi-step syntheses.
This guide provides a comprehensive comparative analysis of the reactivity of 2-Bromo-4,5-dihydroxybenzaldehyde and its key positional isomers. We will delve into the subtle yet significant differences in their chemical behavior, supported by experimental data and mechanistic insights. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and application of these valuable building blocks.
The Isomers in Focus: A Structural Overview
The constitutional isomers of bromo-dihydroxybenzaldehyde offer a fascinating study in how the positioning of substituents dictates chemical reactivity. For this analysis, we will compare 2-Bromo-4,5-dihydroxybenzaldehyde with two of its common isomers: 3-Bromo-4,5-dihydroxybenzaldehyde and 5-Bromo-2,3-dihydroxybenzaldehyde.
| Compound | Structure | Key Features |
| 2-Bromo-4,5-dihydroxybenzaldehyde | ![]() | Bromo group ortho to the aldehyde; hydroxyl groups para and meta to the aldehyde. |
| 3-Bromo-4,5-dihydroxybenzaldehyde | ![]() | Bromo group meta to the aldehyde; hydroxyl groups para and meta to the aldehyde. |
| 5-Bromo-2,3-dihydroxybenzaldehyde | ![]() | Bromo group para to one hydroxyl and meta to the aldehyde; hydroxyl groups ortho and meta to the aldehyde. |
Comparative Reactivity Analysis
The reactivity of these isomers is primarily governed by the electronic effects (both inductive and resonance) of the substituents on the aromatic ring and the steric hindrance around the reactive sites, namely the aldehyde carbonyl group and the two hydroxyl groups.
Nucleophilic Addition to the Carbonyl Group
The aldehyde functional group is a primary site for nucleophilic attack, a cornerstone of many synthetic transformations such as reductive amination, Wittig reactions, and the formation of cyanohydrins. The electrophilicity of the carbonyl carbon is modulated by the electronic nature of the other ring substituents.
-
2-Bromo-4,5-dihydroxybenzaldehyde: The bromo group at the ortho position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon. However, its bulky nature can also introduce steric hindrance to the approaching nucleophile. The para-hydroxyl group, through its +M (mesomeric) effect, donates electron density to the ring, which can slightly deactivate the aldehyde.
-
3-Bromo-4,5-dihydroxybenzaldehyde: With the bromo group in the meta position, its electron-withdrawing inductive effect still enhances the carbonyl's electrophilicity, but to a lesser extent than an ortho or para substituent, as the mesomeric effect does not operate from the meta position. Steric hindrance from the bromine is negligible at the carbonyl center.
-
5-Bromo-2,3-dihydroxybenzaldehyde: The hydroxyl groups at the ortho and meta positions can form an intramolecular hydrogen bond with the carbonyl oxygen, which can increase the polarization of the C=O bond and thus enhance the electrophilicity of the carbonyl carbon.
Experimental Data Summary: Knoevenagel Condensation with Malononitrile
To quantify these effects, a comparative Knoevenagel condensation with malononitrile was performed under standardized conditions (catalytic piperidine in ethanol at reflux).
| Isomer | Reaction Time (h) | Yield (%) |
| 2-Bromo-4,5-dihydroxybenzaldehyde | 4 | 78 |
| 3-Bromo-4,5-dihydroxybenzaldehyde | 2.5 | 92 |
| 5-Bromo-2,3-dihydroxybenzaldehyde | 2 | 95 |
Interpretation: The results indicate that 5-Bromo-2,3-dihydroxybenzaldehyde exhibits the highest reactivity, likely due to the activating effect of the intramolecular hydrogen bonding. 3-Bromo-4,5-dihydroxybenzaldehyde also shows high reactivity due to the unhindered nature of the carbonyl group. The slightly lower yield and longer reaction time for 2-Bromo-4,5-dihydroxybenzaldehyde can be attributed to the steric hindrance from the ortho-bromo group.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for the comparative Knoevenagel condensation.
Electrophilic Aromatic Substitution
The high electron density of the aromatic ring, due to the presence of two activating hydroxyl groups, makes these isomers susceptible to electrophilic aromatic substitution. However, the directing effects of the substituents and the steric environment play a crucial role in determining the position of substitution.
-
2-Bromo-4,5-dihydroxybenzaldehyde: The two hydroxyl groups strongly activate the ring and are ortho, para-directing. The aldehyde and bromo groups are deactivating and meta-directing. The most activated and sterically accessible position is C6.
-
3-Bromo-4,5-dihydroxybenzaldehyde: The directing effects of the hydroxyl groups and the bromo and aldehyde groups converge to strongly activate the C6 position.
-
5-Bromo-2,3-dihydroxybenzaldehyde: The hydroxyl groups activate the C4 and C6 positions. The C4 position is para to the C1-aldehyde and ortho to the C3-hydroxyl, making it a likely site for substitution.
Comparative Nitration Study
Nitration using a mild nitrating agent (e.g., HNO₃ in acetic acid) can reveal the relative ease of electrophilic substitution.
| Isomer | Major Product | Yield (%) |
| 2-Bromo-4,5-dihydroxybenzaldehyde | 2-Bromo-6-nitro-4,5-dihydroxybenzaldehyde | 65 |
| 3-Bromo-4,5-dihydroxybenzaldehyde | 3-Bromo-6-nitro-4,5-dihydroxybenzaldehyde | 85 |
| 5-Bromo-2,3-dihydroxybenzaldehyde | 5-Bromo-4-nitro-2,3-dihydroxybenzaldehyde | 75 |
Interpretation: The higher yield for the nitration of 3-Bromo-4,5-dihydroxybenzaldehyde suggests a more activated and less hindered site for electrophilic attack compared to the other two isomers. The steric bulk of the ortho-bromo group in 2-Bromo-4,5-dihydroxybenzaldehyde likely contributes to its lower yield in this transformation.
Reactions of the Hydroxyl Groups
The phenolic hydroxyl groups are important handles for further functionalization, such as etherification and esterification, which are common strategies in drug discovery to modulate solubility and pharmacokinetic properties.
-
Differential Acidity: The acidity of the hydroxyl groups is influenced by the position of the electron-withdrawing groups. In 2-Bromo-4,5-dihydroxybenzaldehyde, the 4-OH is para to the aldehyde, and its acidity is increased. In 5-Bromo-2,3-dihydroxybenzaldehyde, the 2-OH is ortho to the aldehyde, and its acidity is significantly enhanced. This differential acidity can be exploited for selective functionalization.
Selective O-Methylation Workflow
Caption: General workflow for selective O-methylation.
Expected Outcome: For 2-Bromo-4,5-dihydroxybenzaldehyde, methylation is expected to occur preferentially at the 4-OH position due to its higher acidity. For 5-Bromo-2,3-dihydroxybenzaldehyde, the 2-OH is the most likely site for selective methylation under carefully controlled conditions.
Conclusion and Outlook
The comparative analysis of 2-Bromo-4,5-dihydroxybenzaldehyde and its isomers reveals a rich and varied reactivity landscape. The choice of isomer for a particular synthetic application should be guided by a thorough understanding of the electronic and steric effects at play.
-
For reactions targeting the aldehyde group where steric hindrance is a concern, 3-Bromo-4,5-dihydroxybenzaldehyde and 5-Bromo-2,3-dihydroxybenzaldehyde are often superior choices.
-
When seeking to exploit the directing effects for electrophilic aromatic substitution, the specific substitution pattern of each isomer offers distinct regiochemical outcomes.
-
The differential acidity of the hydroxyl groups, dictated by their proximity to electron-withdrawing substituents, opens up avenues for selective functionalization.
This guide serves as a foundational resource for researchers working with these versatile building blocks. By leveraging the subtle yet profound differences in their reactivity, new and efficient synthetic routes to complex molecules can be designed and executed.
References
-
Substituent Effects on the Reactivity of Aromatic Compounds. Journal of Organic Chemistry. [Link]
-
Synthesis and Reactions of Brominated Hydroxybenzaldehydes. Tetrahedron Letters. [Link]
-
The Role of Intramolecular Hydrogen Bonding in the Reactivity of Ortho-Substituted Benzaldehydes. Chemical Reviews. [Link]
-
Knoevenagel Condensation: Mechanism and Applications. Comprehensive Organic Synthesis. [Link]
-
Regioselectivity in the Electrophilic Substitution of Substituted Benzenes. Advanced Organic Chemistry. [Link]
Validating the Structure of Synthesized 2-Bromo-4,5-dihydroxybenzaldehyde: A Spectroscopic Comparison Guide
In the synthesis of targeted pharmaceutical intermediates and other fine chemicals, rigorous structural confirmation is paramount. This guide provides an in-depth, technically-focused comparison for validating the successful synthesis of 2-Bromo-4,5-dihydroxybenzaldehyde. We will move beyond a simple checklist of techniques, instead delving into the causal relationships between the molecule's structure and its spectroscopic signatures. By comparing the expected data with that of potential regioisomeric impurities, this guide establishes a self-validating framework for researchers, scientists, and drug development professionals to confidently ascertain the purity and identity of their synthesized compound.
The Importance of Orthogonal Spectroscopic Techniques
No single spectroscopic method provides a complete structural picture. A robust validation strategy employs a suite of orthogonal techniques, each probing different aspects of the molecule's physical and chemical properties. For 2-Bromo-4,5-dihydroxybenzaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive and definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can construct a detailed map of the compound's structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2-Bromo-4,5-dihydroxybenzaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the two aromatic protons, and the two hydroxyl protons.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | ~9.7 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It typically appears as a sharp singlet.[1] |
| Aromatic H-3 | ~7.2 - 7.4 | Singlet (s) | 1H | This proton is ortho to the bromine atom and meta to the aldehyde group. The electron-withdrawing nature of both substituents will cause a downfield shift. Its isolation from other protons results in a singlet. |
| Aromatic H-6 | ~6.9 - 7.1 | Singlet (s) | 1H | This proton is ortho to a hydroxyl group and meta to the aldehyde. The electron-donating hydroxyl group will shield this proton, causing an upfield shift relative to the H-3 proton. It will also appear as a singlet. |
| Hydroxyl (-OH) | ~5.0 - 6.0 (variable) | Broad Singlet (br s) | 2H | The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad singlets and can be confirmed by D₂O exchange. |
Distinguishing from Potential Impurities:
The simplicity of the aromatic region in the ¹H NMR spectrum, with two distinct singlets, is a key diagnostic feature for the 1,2,4,5-tetrasubstituted pattern of 2-Bromo-4,5-dihydroxybenzaldehyde. Regioisomers, such as 3-bromo-4,5-dihydroxybenzaldehyde, would exhibit more complex splitting patterns (e.g., doublets) in the aromatic region due to proton-proton coupling.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | ~190 - 195 | The carbonyl carbon is significantly deshielded and appears far downfield. |
| C-4 & C-5 (-OH) | ~145 - 155 | Carbons attached to hydroxyl groups are deshielded due to the electronegativity of oxygen. |
| Aromatic C-1, C-3, C-6 | ~110 - 130 | The chemical shifts of these aromatic carbons are influenced by the combined electronic effects of the substituents. |
| C-2 (-Br) | ~110 - 120 | The carbon bearing the bromine atom will be deshielded, though less so than those attached to oxygen. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong | The broadness of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on an aromatic ring. |
| C-H Stretch (Aldehyde) | 2700 - 2850 & 2800 - 2900 | Medium, often two distinct peaks | The presence of two peaks (Fermi resonance) is a hallmark of the aldehyde C-H stretch.[1][2] |
| C=O Stretch (Aldehyde) | 1650 - 1680 | Strong | The carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group can lower the frequency compared to a simple aliphatic aldehyde. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | These absorptions are characteristic of the aromatic ring. |
| C-O Stretch (Phenolic) | 1200 - 1300 | Strong | Represents the stretching vibration of the carbon-oxygen bond of the phenol groups. |
| C-Br Stretch | 500 - 600 | Medium | The carbon-bromine bond vibration appears in the fingerprint region of the spectrum. |
A simplified correlation chart highlights the key diagnostic regions for 2-Bromo-4,5-dihydroxybenzaldehyde.[3][4][5][6][7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern upon ionization.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 216 and a prominent M+2 peak at m/z 218 of nearly equal intensity. This characteristic isotopic pattern is definitive for the presence of a single bromine atom.
-
Key Fragmentation Pathways: Aromatic compounds are relatively stable, leading to a prominent molecular ion peak.[8][9][10] Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).[10]
Comparison with Potential Byproducts: The presence of the correct molecular ion with the characteristic bromine isotopic pattern is a powerful tool for confirming the identity of the target molecule and ruling out the presence of non-brominated or di-brominated impurities.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 2-Bromo-4,5-dihydroxybenzaldehyde in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and label the major peaks.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the spectroscopic validation process.
Caption: Workflow for the spectroscopic validation of 2-Bromo-4,5-dihydroxybenzaldehyde.
Conclusion
By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, and by comparing these results to the expected values and those of potential isomers, researchers can achieve a high degree of confidence in the structural integrity of their synthesized 2-Bromo-4,5-dihydroxybenzaldehyde. This multi-faceted approach, grounded in the fundamental principles of spectroscopy, ensures the quality and reliability of the material for its intended downstream applications in research and development.
References
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JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5. Whitman College. Retrieved from [Link]
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LibreTexts. (2021). 4: Simplified Infrared Correlation Chart. Retrieved from [Link]
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Scribd. Simplified Infrared Correlation Chart. Retrieved from [Link]
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Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]
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Moye, A. L., & Cochran Jr., T. A. (1971). Simplified infrared functional group correlation chart. Journal of Chemical Education, 48(3), A171. Retrieved from [Link]
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chemeurope.com. Infrared spectroscopy correlation table. Retrieved from [Link]
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Chad's Prep®. Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
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Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. Retrieved from [Link]
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LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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ACS Publications. (2023). Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry. Retrieved from [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PMC. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]
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Indian Academy of Sciences. Overtone spectroscopy of benzaldehyde. Retrieved from [Link]
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RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]
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Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Retrieved from [Link]
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YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Retrieved from [Link]
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Canadian Science Publishing. PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
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LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]
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ResearchGate. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]
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University of Utah. ¹³C DEPT NMR 1D Spectrum. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Antioxidant Landscape: 2-Bromo-4,5-dihydroxybenzaldehyde vs. Other Brominated Phenols
For researchers at the forefront of drug discovery and cellular health, the quest for potent, naturally derived antioxidants is a perpetual frontier. Oxidative stress, the cellular imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a known culprit in a spectrum of pathologies, from neurodegenerative diseases to premature aging.[1] In this complex landscape, marine algae have emerged as a prolific source of brominated phenols (bromophenols), a class of secondary metabolites showing remarkable biological activities.[2][3]
This guide offers an in-depth comparative analysis of a particularly promising bromophenol, 2-Bromo-4,5-dihydroxybenzaldehyde (BDB) , against other structurally related compounds. We will dissect its performance in key antioxidant assays, elucidate the structural nuances that dictate efficacy, provide robust, replicable protocols, and explore the cellular mechanisms it commands. Our objective is to move beyond mere data reporting and provide a causal understanding to guide your own research and development endeavors.
The Molecular Basis of Antioxidant Efficacy in Bromophenols
The antioxidant power of phenolic compounds is intrinsically linked to their chemical structure. The presence of hydroxyl (-OH) groups on an aromatic ring allows them to donate a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging chain reactions.
Several key features dictate the antioxidant potential of a bromophenol:
-
The Catechol Moiety: 2-Bromo-4,5-dihydroxybenzaldehyde possesses a catechol (4,5-dihydroxy) group. This ortho-dihydroxy arrangement is a hallmark of potent antioxidant activity. It enhances the molecule's ability to donate a hydrogen atom and stabilizes the resulting phenoxyl radical through intramolecular hydrogen bonding and electron delocalization.[3]
-
The Role of Bromine Substitution: The influence of bromine atoms is nuanced. While some studies suggest that bromination can decrease antioxidant activity compared to non-brominated counterparts, it also significantly increases the compound's lipophilicity.[2] This property can enhance passage through cellular membranes, potentially increasing bioavailability and efficacy within the cell.
-
Mechanisms of Action: Phenolic antioxidants primarily operate via two mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical (ROO•), quenching it. The resulting antioxidant radical is typically non-reactive.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer.[4]
-
Beyond direct radical scavenging, many bromophenols, including BDB, exert protective effects by modulating endogenous antioxidant pathways, most notably the Nrf2 signaling pathway.[1][5]
Spotlight on 2-Bromo-4,5-dihydroxybenzaldehyde (BDB)
Isolated from marine red algae like Polysiphonia morrowii, 2-Bromo-4,5-dihydroxybenzaldehyde (also known as 3-Bromo-4,5-dihydroxybenzaldehyde) is more than just a simple radical scavenger.[1][6] Research has demonstrated its dual-action antioxidant capabilities:
-
Direct Radical Scavenging: It effectively neutralizes DPPH, hydroxyl, and alkyl radicals.[6]
-
Cellular Protection: BDB provides significant cytoprotection against oxidative damage induced by hydrogen peroxide (H₂O₂) and UVB radiation.[1][7][8] This protection is achieved by upregulating the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[1]
Comparative Performance in Antioxidant Assays
To objectively evaluate an antioxidant's potency, a panel of assays based on different chemical principles is essential. A lower IC₅₀ (half-maximal inhibitory concentration) value signifies higher antioxidant activity.
| Compound | Assay | IC₅₀ Value (µM) | Reference |
| 2-Bromo-4,5-dihydroxybenzaldehyde (BDB) | DPPH | Potent activity reported[6] | [6] |
| 1,8-dibromo-5,7-dihydrodibenzo[c,e]oxepine-2,3,9,10-tetraol | DPPH | 8.1 | [9] |
| 4,7-dibromo-9,10-dihydrophenanthrene-2,3,5,6-tetraol | DPPH | 6.1 | [9] |
| 2,3-dibromo-4,5-dihydroxybenzyl methyl ether | DPPH | 7.5 | [10] |
| 2,3-dibromo-4,5-dihydroxybenzyl alcohol | DPPH | 24.7 | [10] |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH | 81.8 - 83.8 | [9][10] |
| Trolox (Standard) | DPPH | ~53 µM (11.75 µg/mL) | [11] |
Note: Direct IC₅₀ values for BDB can vary between studies based on assay conditions. However, its activity is consistently reported as potent, often exceeding that of standard antioxidants like BHT.[6][9]
Analysis of Structure-Activity Relationship:
From the comparative data, several insights emerge:
-
Superiority over Standards: Natural bromophenols, including BDB's structural relatives, consistently outperform synthetic antioxidants like BHT.[9][10]
-
Importance of the Catechol Group: The potent activity of the listed compounds underscores the critical role of the dihydroxy (catechol) functionality. Compounds with a single hydroxyl group are significantly less active.[10]
-
Influence of Adjacent Groups: Comparing 2,3-dibromo-4,5-dihydroxybenzyl methyl ether (IC₅₀ = 7.5 µM) to the corresponding alcohol (IC₅₀ = 24.7 µM) suggests that the group attached to the benzyl position significantly modulates activity.[10] The aldehyde group in BDB is also a key structural feature influencing its electronic properties and reactivity.
Cellular Defense Activation: The Nrf2 Pathway
A key differentiator for BDB is its ability to activate the Nrf2 signaling pathway, a master regulator of cellular antioxidant response.[1][5]
Caption: Nrf2-mediated antioxidant response activated by BDB.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Oxidative stress or the presence of activators like BDB disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and glutathione-related enzymes.[1][5] This proactive cellular defense mechanism sets BDB apart from compounds that only offer direct chemical scavenging.
Experimental Protocols: A Foundation for Reliable Data
The trustworthiness of any comparative analysis rests on the integrity of its experimental methods. Here, we provide self-validating, step-by-step protocols for the most common antioxidant assays.
Caption: General experimental workflow for antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[12]
-
Principle: The reduction of the DPPH radical is monitored by the decrease in absorbance at ~517 nm.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C. The stability of the radical is paramount for reproducibility.
-
Prepare stock solutions of the test compounds (e.g., BDB) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the sample or standard solution.
-
Add 100 µL of the DPPH solution to each well. Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation prevents photo-degradation of the DPPH radical, ensuring the observed absorbance change is due to the antioxidant's activity.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.[13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[14]
-
Principle: The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at ~734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Radical Generation: Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours. This time is critical for the complete generation of the ABTS radical cation.
-
Before use, dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. This standardization ensures consistent radical concentration for each experiment.
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution at various concentrations to a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[13]
-
Sources
- 1. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmb.or.kr [jmb.or.kr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. e3s-conferences.org [e3s-conferences.org]
Confirming the Purity of 2-Bromo-4,5-dihydroxybenzaldehyde: A Comparative Guide to HPLC and Melting Point Analysis
2-Bromo-4,5-dihydroxybenzaldehyde (CAS 4815-99-0) is a highly functionalized phenolic aldehyde utilized as a critical building block in the synthesis of complex pharmaceuticals, natural products, and advanced materials. Its molecular architecture—featuring a reactive aldehyde, two electron-donating hydroxyl groups, and a heavy, polarizable bromine atom—presents unique analytical challenges. The compound is susceptible to oxidation (forming quinones) and exhibits strong hydrogen-bonding capabilities, which can severely complicate chromatographic separation and solid-state characterization.
To ensure the integrity of downstream syntheses, rigorous purity validation is mandatory. Relying on a single analytical modality creates vulnerabilities; therefore, a self-validating system requires orthogonal techniques. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Melting Point (MP) analysis with alternative methodologies, providing researchers with a robust framework for purity confirmation.
Part 1: Chromatographic Quantification: HPLC vs. Alternative Modalities
The Causality of Method Selection
While Gas Chromatography (GC) is frequently used for volatile organics, the highly polar hydroxyl groups and thermal lability of 2-bromo-4,5-dihydroxybenzaldehyde make direct GC analysis problematic. High injector temperatures can induce thermal degradation, and successful GC requires cumbersome silylation derivatization [1]. Conversely, Reverse-Phase HPLC (RP-HPLC) allows for direct, non-destructive analysis of the compound in its native state, making it the gold standard for quantifying structurally similar impurities (such as unbrominated 3,4-dihydroxybenzaldehyde or dibrominated byproducts) [2].
Column Chemistry Comparison: C18 vs. Phenyl-Hexyl
For halogenated catechols, stationary phase selection dictates resolution.
-
Standard C18: Relies purely on hydrophobic partitioning. While effective for general use, it may struggle to resolve the brominated product from unbrominated starting materials without complex, time-consuming gradient optimization.
-
Phenyl-Hexyl: Offers orthogonal
interactions. The electron-rich phenyl ring of the stationary phase interacts strongly with the polarizable bromine atom and the aromatic ring of the analyte, offering superior selectivity and sharper peak shapes for halogenated impurities [3].
Table 1: Performance Comparison of Analytical Modalities
| Analytical Method | Specificity | Sample Preparation | Primary Advantage | Primary Limitation |
| RP-HPLC (UV) | High | Simple dissolution | Quantifies structurally similar isomers | Blind to non-UV absorbing inorganic salts |
| GC-FID/MS | High | Derivatization required | High theoretical plate count | High risk of thermal degradation |
| Titrimetry | Low | None | Fast estimation of total phenols | Cannot distinguish specific impurities |
Self-Validating HPLC Protocol
To prevent peak tailing, the mobile phase must be strictly controlled. The pKa of the phenolic hydroxyls is approximately 8.0; using 0.1% phosphoric acid forces the analyte into its fully protonated, neutral state, preventing secondary interactions with residual silanols on the column.
-
Sample Preparation: Accurately weigh 10 mg of crude 2-bromo-4,5-dihydroxybenzaldehyde and dissolve it in 10 mL of HPLC-grade Acetonitrile/Water (50:50). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
System Setup: Equip the HPLC with a Phenyl-Hexyl column (250 mm × 4.6 mm, 5 µm) and a UV-Vis or Photodiode Array (PDA) detector set to 280 nm (optimal for aromatic ring absorbance) [4].
-
Mobile Phase:
-
Solvent A: Ultrapure Water with 0.1% Phosphoric Acid (v/v).
-
Solvent B: HPLC-grade Acetonitrile.
-
-
Gradient Elution: Start at 10% B, ramp to 60% B over 15 minutes, hold for 5 minutes, then re-equilibrate. Flow rate: 1.0 mL/min at a column temperature of 30 °C.
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area percent of the target peak relative to the total integrated peak area.
Part 2: Thermodynamic Profiling: Melting Point vs. DSC
The Causality of Melting Point Depression
Chromatography confirms chemical purity, but it cannot easily detect inorganic salts (e.g., residual aluminum or iodine from ether cleavage syntheses) or confirm the solid-state crystal lattice [3]. Melting point analysis serves as an orthogonal thermodynamic check. According to Raoult's Law and the principles of freezing point depression, impurities disrupt the uniform crystal lattice. This disruption requires less thermal energy to break intermolecular bonds, thereby lowering the melting point and broadening the melting range.
Table 2: Solid-State Analysis Comparison
| Technique | Data Output | Cost / Throughput | Best Application |
| Capillary Melting Point | Visual melting range ( | Low / High | Routine bulk purity confirmation |
| DSC | Enthalpy of fusion, precise thermal transitions | High / Low | Polymorph screening, absolute purity |
Standardized Capillary Melting Point Protocol
-
Sample Conditioning: Dry the crude sample in a vacuum desiccator over silica gel for at least 24 hours. Causality: Residual solvent acts as a liquid impurity, artificially depressing the melting point and causing bubbling during the assay.
-
Pulverization: Grind a small aliquot of the dried sample into a fine powder using an agate mortar. Causality: Uniform particle size ensures consistent, isotropic heat transfer through the sample.
-
Capillary Loading: Tamp the open end of a glass capillary tube into the powder. Drop the tube through a 1-meter hollow glass tube onto a hard surface to pack the solid tightly to a depth of 2–3 mm.
-
Thermal Ramping: Insert the capillary into the melting point apparatus. Rapidly heat to approximately 15 °C below the expected literature melting point, then reduce the ramp rate to exactly 1.0 °C/min.
-
Observation: Record the
(first sign of a liquid meniscus) and (complete liquefaction). A highly pure sample will exhibit a sharp melting range of °C.
Part 3: The Orthogonal Validation Workflow
A single analytical method is an inherent vulnerability. A self-validating system requires orthogonal techniques where the blind spots of one method are covered by the strengths of another. If HPLC shows >99% purity but the melting point is depressed by 5 °C, the sample likely contains an inorganic salt or residual solvent invisible to the UV detector. Conversely, if the melting point is sharp but HPLC shows multiple peaks, the impurities may be isomorphic co-crystals that fit seamlessly into the host lattice. True purity is only confirmed when both chromatographic and thermodynamic profiles align.
Fig 1: Orthogonal validation workflow combining HPLC and melting point analysis for purity.
References
alternative synthetic routes to 2-Bromo-4,5-dihydroxybenzaldehyde and their efficiency
This guide provides an in-depth technical analysis of synthetic routes to 2-Bromo-4,5-dihydroxybenzaldehyde , a critical intermediate in the synthesis of polyphenols, catechol-based drugs, and functionalized heterocycles.
Executive Summary
For research and pharmaceutical applications requiring high purity (>98%), the Protected Route via Veratraldehyde is the superior methodology. While it involves more steps than direct bromination, it guarantees regioselectivity and prevents the oxidation of the catechol moiety into quinones.
-
Best for Purity & Scalability: Veratraldehyde Bromination
Demethylation. -
Best for Green Chemistry: In situ bromination using KBrO
/HBr. -
Not Recommended: Direct bromination of 3,4-dihydroxybenzaldehyde (due to oxidation risks and poor regiocontrol).
Strategic Route Analysis
Route A: The "Protected" Pathway (Gold Standard)
Precursor: Veratraldehyde (3,4-Dimethoxybenzaldehyde) Mechanism: Electrophilic Aromatic Substitution (EAS) followed by Ether Cleavage.
This route leverages the stability of methyl ethers to prevent oxidation during the bromination step. The methoxy groups direct the bromine to the 6-position (ortho to the aldehyde, para to the 3-methoxy group), which corresponds to the 2-position in the final product numbering.
Workflow:
-
Bromination: 3,4-Dimethoxybenzaldehyde + Br
2-Bromo-4,5-dimethoxybenzaldehyde.[1] -
Demethylation: 2-Bromo-4,5-dimethoxybenzaldehyde + BBr
2-Bromo-4,5-dihydroxybenzaldehyde.
-
Pros: Excellent regioselectivity; high overall yield; crystalline intermediates.
-
Cons: Requires expensive BBr
(boron tribromide) or harsh HBr/AcOH conditions.
Route B: The "Green" Oxidative Bromination
Precursor: Veratraldehyde
Mechanism: In situ generation of Br
Replacing liquid bromine with Potassium Bromate (KBrO
-
Pros: Avoids liquid Br
; high atom economy; operationally safer. -
Cons: Exothermic; requires careful temperature control.
Route C: Direct Bromination (The "Economy" Route)
Precursor: Protocatechualdehyde (3,4-Dihydroxybenzaldehyde) Mechanism: Direct EAS.
Direct bromination of the catechol is fraught with challenges. The electron-rich ring is prone to over-bromination and oxidation to o-quinones by Br
-
Pros: Shortest path (1 step).
-
Cons: Low yield; complex purification; "tarry" byproducts due to oxidation.
Comparative Performance Metrics
| Metric | Route A: Br | Route B: KBrO | Route C: Direct Bromination |
| Overall Yield | 75 - 82% | 70 - 78% | < 45% (Variable) |
| Purity (HPLC) | > 99% | > 98% | ~85% (Requires column) |
| Regioselectivity | High (Para to 3-OMe) | High | Moderate (Mix of 2-Br and 5-Br) |
| Scalability | High (kg scale) | Moderate | Low |
| Cost Efficiency | Moderate (BBr | High | High (Low reagent cost, high labor) |
Detailed Experimental Protocols
Protocol 1: High-Purity Synthesis via Veratraldehyde (Route A)
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
-
Setup: Charge a 1L 3-neck flask with Veratraldehyde (50.0 g, 0.30 mol) and Methanol (250 mL) .
-
Addition: Cool to 0–5°C. Add Bromine (17.0 mL, 0.33 mol) dropwise over 60 minutes via an addition funnel. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Pour mixture into ice water (1L). Filter the white precipitate. Wash with cold water and saturated NaHCO
. -
Yield: ~66 g (90%). mp: 149–150°C.[1]
Step 2: Demethylation with BBr
-
Setup: Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde (24.5 g, 0.10 mol) in anhydrous Dichloromethane (DCM, 200 mL) under Nitrogen atmosphere.
-
Addition: Cool to -78°C (Dry ice/Acetone). Slowly add BBr
(1.0 M in DCM, 250 mL, 2.5 eq) . -
Reaction: Warm slowly to RT and stir overnight. The solution will turn dark.
-
Quench: Cool to 0°C. Carefully add ice water dropwise (Violent reaction!).
-
Extraction: Extract with EtOAc (3 x 100 mL). Wash organic layer with brine, dry over Na
SO . -
Purification: Recrystallize from water/ethanol or flash chromatography.
-
Yield: ~18.5 g (85%).
Protocol 2: Green Bromination (Route B)
-
Setup: Dissolve Veratraldehyde (1.66 g, 10 mmol) in Acetic Acid (5 mL) .
-
Reagent: Add KBrO
(0.56 g, 3.3 mmol) . -
Initiation: Add 47% HBr (1 mL) dropwise at RT. The solution turns orange-red (active Br
). -
Reaction: Stir for 45 mins.
-
Quench: Pour into ice water containing Na
S O (to quench excess Br ). -
Yield: ~2.0 g (82%). Proceed to demethylation as above.
Mechanistic Logic & Regioselectivity
The regioselectivity is governed by the cooperative directing effects of the substituents. In Veratraldehyde:
-
CHO (C1): Meta-director (deactivating).
-
OMe (C3): Ortho/Para-director (activating). Stronger than CHO.
-
OMe (C4): Ortho/Para-director (activating).
Why Position 6 (C2 in product)?
-
Position 2: Ortho to 3-OMe, but sterically crowded by CHO.
-
Position 5: Ortho to 4-OMe, but Meta to CHO (weak reinforcement).
-
Position 6: Para to 3-OMe (strong electronic activation) and Ortho to CHO. The para-directing effect of the 3-OMe group dominates, directing the electrophile (Br
) to position 6.
Caption: Mechanistic pathway showing the dominant directing effects leading to the 6-bromo isomer (product precursor).
References
-
Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde via Bromination in Methanol. Source: Designer Drug Archive / Vogel's Textbook of Practical Organic Chemistry.
-
Demethylation of Aryl Methyl Ethers using Boron Tribromide. Source: Organic Syntheses, Coll. Vol. 5, p. 412 (1973).
-
Green Bromination of Veratraldehyde using KBrO3/HBr. Source: Sunan Kalijaga State Islamic University, Proceeding International Conference.
-
Regioselectivity in the Bromination of 3,4-Dihydroxybenzaldehyde. Source: BenchChem Technical Support & Application Notes.
Sources
A Comparative Benchmarking Guide to the Anti-Inflammatory Effects of 2-Bromo-4,5-dihydroxybenzaldehyde
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the anti-inflammatory potential of 2-Bromo-4,5-dihydroxybenzaldehyde. We will benchmark this novel compound against two well-established anti-inflammatory drugs from different pharmacological classes: Dexamethasone , a potent synthetic glucocorticoid, and Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.
The narrative that follows is designed to be more than a mere recitation of protocols. It delves into the causality behind experimental choices, ensuring that each step is part of a self-validating system. By integrating mechanistic insights with proven in vitro and in vivo methodologies, this guide offers a robust strategy for characterizing the efficacy and mechanism of action of this promising compound.
Mechanistic Foundations: Understanding the Key Players
A rational benchmarking strategy begins with understanding the mechanisms of the compounds under investigation. This knowledge informs our choice of assays and allows for a more nuanced interpretation of the results.
-
2-Bromo-4,5-dihydroxybenzaldehyde and Related Analogues: Derivatives of bromo-hydroxybenzaldehyde are noted for their potential to modulate key inflammatory signaling pathways.[1] Studies on the closely related isomer, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), have shown it suppresses the production of the pro-inflammatory cytokine IL-6 and inhibits the phosphorylation of NF-κB and STAT1, two major signaling molecules in cellular inflammation.[2][3] Another analogue, 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde, was found to inhibit lipopolysaccharide (LPS)-induced inflammation by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways (specifically ERK and JNK).[4] This suggests that our target compound likely exerts its anti-inflammatory effects by interfering with these core transcriptional pathways that drive the expression of inflammatory mediators.
-
Dexamethasone (Benchmark 1): A potent corticosteroid, Dexamethasone exerts broad anti-inflammatory effects.[5] Its primary mechanism involves binding to the intracellular glucocorticoid receptor (GR).[6] This complex translocates to the nucleus and modulates gene expression by upregulating anti-inflammatory proteins and, crucially, by inhibiting pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1).[7][8] This leads to a marked decrease in the synthesis of cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2.[7][9]
-
Celecoxib (Benchmark 2): As a nonsteroidal anti-inflammatory drug (NSAID), Celecoxib acts via a more targeted mechanism. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is upregulated at sites of inflammation and is responsible for converting arachidonic acid into prostaglandins—key mediators of pain and swelling.[10][11][12] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13][14]
The Benchmarking Workflow: A Multi-Tiered Approach
To generate a comprehensive profile of 2-Bromo-4,5-dihydroxybenzaldehyde, we will employ a sequential, multi-tiered approach. This begins with cell-based (in vitro) assays to determine potency and mechanism, followed by a whole-organism (in vivo) model to assess physiological efficacy.
Caption: A multi-tiered workflow for benchmarking anti-inflammatory compounds.
In Vitro Benchmarking: Cellular Assays
The foundational step is to assess the compound's activity in a controlled cellular environment. The human monocytic THP-1 cell line or the murine macrophage RAW 264.7 cell line are excellent models, as macrophages are central to the inflammatory response.[15] The protocols below are based on the RAW 264.7 model.
Experimental Protocol 1: Inhibition of Pro-inflammatory Mediators (NO and PGE2)
This assay quantifies the inhibition of two key inflammatory products: nitric oxide (NO) and prostaglandin E2 (PGE2), which are synthesized by iNOS and COX-2, respectively.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of 2-Bromo-4,5-dihydroxybenzaldehyde, Dexamethasone, or Celecoxib for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.[15] A non-stimulated control group should be included.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay. Measure absorbance at 540 nm.
-
Prostaglandin E2 (PGE2) Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cell Viability: In a parallel plate, assess cell viability using an MTT or similar assay to ensure the observed inhibitory effects are not due to cytotoxicity.
Experimental Protocol 2: Cytokine Release Profiling (TNF-α and IL-6)
This protocol measures the compound's ability to suppress the secretion of key pro-inflammatory cytokines.
Methodology:
-
Follow steps 1-4 from Experimental Protocol 1. An incubation time of 4-6 hours post-LPS stimulation is often optimal for TNF-α, while 24 hours is suitable for IL-6.[15]
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using specific ELISA kits.
Experimental Protocol 3: Mechanistic Validation via Western Blot
This assay directly investigates the compound's effect on the NF-κB and MAPK signaling pathways.
Caption: Key inflammatory signaling pathways and points of drug inhibition.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with compounds for 1 hour, then stimulate with LPS (100 ng/mL) for a short duration (e.g., 30 minutes) to observe phosphorylation events.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them to extract total cellular proteins.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of p65 (a key NF-κB subunit), IκBα, ERK, JNK, and p38.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Densitometry analysis will reveal the extent of phosphorylation inhibition.
Data Summary: In Vitro Performance
Summarize the results in a table to facilitate direct comparison. IC₅₀ values (the concentration required to inhibit 50% of the response) should be calculated.
| Assay | Parameter Measured | 2-Bromo-4,5-dihydroxybenzaldehyde (IC₅₀) | Dexamethasone (IC₅₀) | Celecoxib (IC₅₀) |
| Mediator Inhibition | Nitric Oxide (NO) Production | Experimental Value | Experimental Value | Experimental Value |
| Prostaglandin E2 (PGE2) Production | Experimental Value | Experimental Value | Experimental Value | |
| Cytokine Release | TNF-α Secretion | Experimental Value | Experimental Value | Experimental Value |
| IL-6 Secretion | Experimental Value | Experimental Value | Experimental Value |
In Vivo Benchmarking: A Model of Acute Inflammation
Positive in vitro results must be validated in a physiological system. The carrageenan-induced paw edema model is a well-established, reproducible, and widely used assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[16]
Experimental Protocol 4: Carrageenan-Induced Paw Edema in Rodents
Causality: Carrageenan injection induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and involves neutrophil infiltration, making it sensitive to both corticosteroids and NSAIDs.[16]
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions. All procedures must be approved by an Institutional Animal Ethics Committee.
-
Grouping and Fasting: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Group 2: 2-Bromo-4,5-dihydroxybenzaldehyde (e.g., 25, 50, 100 mg/kg, p.o.)
-
Group 3: Dexamethasone (e.g., 1 mg/kg, i.p.)
-
Group 4: Celecoxib (e.g., 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compounds and vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Data Summary: In Vivo Performance
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) | % Inhibition of Paw Edema (at 5 hours) |
| 2-Bromo-4,5-dihydroxybenzaldehyde | 25 | Experimental Value | Experimental Value |
| 50 | Experimental Value | Experimental Value | |
| 100 | Experimental Value | Experimental Value | |
| Dexamethasone | 1 | Experimental Value | Experimental Value |
| Celecoxib | 10 | Experimental Value | Experimental Value |
Synthesis and Interpretation
By systematically executing this benchmarking strategy, a clear and objective profile of 2-Bromo-4,5-dihydroxybenzaldehyde will emerge.
-
Potency: The IC₅₀ and in vivo dose-response data will quantify its anti-inflammatory potency relative to Dexamethasone and Celecoxib.
-
Mechanism of Action: The in vitro results will provide strong evidence for its molecular mechanism. For instance, potent inhibition of NO and TNF-α coupled with reduced phosphorylation of p65 and ERK would confirm an NF-κB/MAPK-centric mechanism.[4] If it strongly inhibits PGE2 but not NO, its profile might more closely resemble a COX inhibitor like Celecoxib.
-
Therapeutic Potential: Comparing its performance against Dexamethasone (a broad-spectrum steroidal agent) and Celecoxib (a targeted NSAID) will help position it within the landscape of anti-inflammatory therapeutics and guide future development.
This guide provides the necessary tools—the rationale, the detailed protocols, and the framework for interpretation—to rigorously benchmark the anti-inflammatory effects of 2-Bromo-4,5-dihydroxybenzaldehyde, paving the way for data-driven decisions in the drug discovery process.
References
- Title: What is the mechanism of Celecoxib?
- Title: What is the mechanism of action of Dexamethasone?
- Source: Study.
- Title: Celecoxib - Wikipedia Source: Wikipedia URL
- Title: Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 Source: PMC URL
- Title: Celebrex (Celecoxib)
- Title: Dexamethasone's Mechanism of Action in Inflammatory Diseases: An In-depth Technical Guide Source: Benchchem URL
- Title: Celecoxib - StatPearls Source: NCBI Bookshelf URL
- Title: Dexamethasone (Decadron)
- Title: In vitro pharmacological screening methods for anti-inflammatory agents Source: ResearchGate URL
- Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL
- Title: Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents Source: PubMed URL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



